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  • Product: (2-Cyclopropyloxolan-2-yl)methanamine
  • CAS: 1936679-50-3

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of (2-Cyclopropyloxolan-2-yl)methanamine

An In-Depth Technical Guide to (2-Cyclopropyloxolan-2-yl)methanamine: Structure, Properties, and Synthetic Insights For Researchers, Scientists, and Drug Development Professionals Abstract (2-Cyclopropyloxolan-2-yl)metha...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2-Cyclopropyloxolan-2-yl)methanamine: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Cyclopropyloxolan-2-yl)methanamine is a novel chemical entity featuring a unique combination of a stereochemically rich cyclopropylamine moiety and a versatile oxolane (tetrahydrofuran) ring. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and a discussion of potential synthetic strategies based on established methodologies for analogous compounds. The confluence of the cyclopropyl group, known to enhance metabolic stability and potency in drug candidates, with the oxolane scaffold, a common motif in natural products and pharmaceuticals, suggests significant potential for this molecule in medicinal chemistry and drug discovery. This document aims to serve as a foundational resource for researchers interested in the exploration and application of this and related chemical structures.

Introduction: The Scientific Rationale

The strategic incorporation of small, strained ring systems and heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropyl group, with its unique electronic and conformational properties, is frequently employed to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] It can enhance potency, improve metabolic stability, and reduce off-target effects.[2] Similarly, the oxolane (tetrahydrofuran) ring is a prevalent feature in a wide array of natural products and approved pharmaceuticals, often contributing to favorable solubility and receptor-binding interactions.[3][4]

(2-Cyclopropyloxolan-2-yl)methanamine brings these two valuable structural motifs together, creating a molecule with significant potential for further development. The primary amine provides a key reactive handle for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in the pursuit of novel therapeutic agents. This guide will delve into the known and predicted characteristics of this compound, offering insights to guide future research endeavors.

Chemical Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.

Molecular Structure

The structure of (2-Cyclopropyloxolan-2-yl)methanamine is characterized by a central oxolane ring substituted at the 2-position with both a cyclopropyl group and a methanamine group.

Diagram of the Chemical Structure of (2-Cyclopropyloxolan-2-yl)methanamine

retrosynthesis target (2-Cyclopropyloxolan-2-yl)methanamine intermediate1 Cyclopropyl(oxolan-2-yl)methanone target->intermediate1 Reductive Amination or similar C-N bond formation precursor1 2-Substituted Oxolane intermediate1->precursor1 precursor2 Cyclopropyl Grignard or Lithiate intermediate1->precursor2

Caption: A simplified retrosynthetic approach to the target molecule.

Proposed Synthetic Protocol: Reductive Amination

A promising approach involves the reductive amination of a cyclopropyl(oxolan-2-yl)methanone intermediate. This method is widely used for the synthesis of amines from ketones.

Step-by-Step Experimental Protocol (Proposed):

  • Synthesis of Cyclopropyl(oxolan-2-yl)methanone:

    • To a solution of a suitable 2-substituted oxolane precursor (e.g., 2-(methoxycarbonyl)oxolane) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a solution of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) or cyclopropyllithium dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired cyclopropyl(oxolan-2-yl)methanone.

  • Reductive Amination to (2-Cyclopropyloxolan-2-yl)methanamine:

    • Dissolve the cyclopropyl(oxolan-2-yl)methanone in a suitable solvent such as methanol or ethanol.

    • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

    • Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is crucial; sodium triacetoxyborohydride is often preferred for its milder nature and tolerance of a wider range of functional groups. [5] * Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with water and adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting amine by column chromatography or distillation to obtain (2-Cyclopropyloxolan-2-yl)methanamine.

Spectroscopic and Analytical Characterization (Anticipated)

While experimental data is not currently available, the following spectroscopic characteristics would be expected for (2-Cyclopropyloxolan-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclopropyl protons in the upfield region (typically 0.2-1.0 ppm). The protons of the oxolane ring would appear as multiplets in the range of 1.5-4.0 ppm. The methylene protons of the methanamine group would likely be a singlet or a pair of doublets adjacent to the chiral center. The amine protons would present as a broad singlet, the chemical shift of which would be dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR would display distinct signals for the cyclopropyl carbons, the four carbons of the oxolane ring, and the methylene carbon of the methanamine group. The quaternary carbon at the 2-position of the oxolane ring would be a key diagnostic signal.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z 141 or 142, respectively. [6]Fragmentation patterns would likely involve cleavage of the C-C bond between the oxolane ring and the methanamine group, as well as ring-opening of the oxolane or cyclopropyl moieties.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ for the primary amine. C-H stretching vibrations for the aliphatic and cyclopropyl groups would be observed around 2850-3000 cm⁻¹. A prominent C-O stretching band for the ether linkage in the oxolane ring would be expected in the 1050-1150 cm⁻¹ region.

Potential Applications in Drug Discovery and Development

The unique structural combination of (2-Cyclopropyloxolan-2-yl)methanamine suggests several potential applications in drug discovery.

  • Scaffold for Library Synthesis: The primary amine serves as a versatile handle for the synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and reductive amination. This allows for the systematic exploration of structure-activity relationships.

  • Neurological and Psychiatric Disorders: The cyclopropylamine moiety is a well-known pharmacophore in drugs targeting the central nervous system, including monoamine oxidase inhibitors (MAOIs). [1][7]Derivatives of the title compound could be investigated for their potential as novel antidepressants, anxiolytics, or antipsychotics.

  • Anticancer Agents: The oxolane ring is found in several natural product-based anticancer agents. [4][8]The rigid and unique conformation imparted by the spirocyclic junction of the cyclopropyl and oxolane rings could lead to selective interactions with biological targets implicated in cancer.

  • Antiviral and Antibacterial Agents: Both cyclopropylamines and oxolane-containing molecules have been explored for their potential as antimicrobial agents. [7]The novel combination in (2-Cyclopropyloxolan-2-yl)methanamine presents an opportunity to develop new classes of anti-infective compounds.

Potential Drug Discovery Workflow

workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Profiling cluster_optimization Lead Optimization a (2-Cyclopropyloxolan-2-yl)methanamine Synthesis b Library of Derivatives a->b Parallel Synthesis c High-Throughput Screening b->c d In vitro Biological Assays c->d e ADME-Tox Profiling d->e f Hit-to-Lead e->f g Structure-Activity Relationship (SAR) f->g g->b Iterative Design h In vivo Efficacy Studies g->h

Caption: A conceptual workflow for the utilization of the title compound in a drug discovery program.

Conclusion and Future Directions

(2-Cyclopropyloxolan-2-yl)methanamine represents a promising, yet underexplored, chemical entity with significant potential for applications in medicinal chemistry. This guide has provided a comprehensive overview of its structure, predicted properties, and plausible synthetic strategies. The key to unlocking the full potential of this molecule lies in the development of an efficient and stereoselective synthesis. Future research should focus on the experimental validation of the proposed synthetic routes and a thorough characterization of the compound's physicochemical and pharmacological properties. The insights gained from such studies will pave the way for the rational design and development of novel therapeutic agents based on this intriguing molecular scaffold.

References

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters.
  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Chemical Science.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto T-Space Repository.
  • Syntheses of Biologically Active 2-Arylcyclopropylamines. Request PDF.
  • Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amin
  • Tetrahydrofuran. Wikipedia.
  • Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Chemistry Portal.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.
  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed.
  • Process for the manufacture of cyclopropylamine.
  • Synthesis of α‐Aminocyclopropyl Ketones and 2‐Substituted Benzoimidazoles from 2‐Hydroxycyclobutanones and Aryl Amines. Request PDF.
  • (2-cyclopropyloxolan-2-yl)methanamine (C8H15NO). PubChemLite.
  • (2-cyclopropyloxolan-2-yl)
  • The oxetane ring in taxol. PubMed.
  • amine - C10H19NO. Chemspace.

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed.
  • SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIV
  • (2-methylcyclopropyl)-(1H-pyrrol-2-yl)methanamine. PubChem.
  • Diastereoselective Synthesis of Cyclopropylamines. Synfacts.
  • Supplementary Inform
  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar.
  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans
  • The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. OUR Archive - University of Otago.
  • The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. MDPI.

Sources

Exploratory

The Strategic Implementation of (2-Cyclopropyloxolan-2-yl)methanamine in Modern Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary: The "Escape from Flatland" Paradigm Historically, high-throughput screening (HTS) libraries were dominated by planar, sp2-hybridized aromatic compounds due to their synthetic accessibility via cross-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

Historically, high-throughput screening (HTS) libraries were dominated by planar, sp2-hybridized aromatic compounds due to their synthetic accessibility via cross-coupling reactions. However, this over-reliance on "flat" molecules led to high clinical attrition rates driven by poor aqueous solubility, off-target toxicity, and suboptimal pharmacokinetic profiles. The modern "Escape from Flatland" paradigm emphasizes the incorporation of sp3-rich, three-dimensional scaffolds to improve clinical success rates[1].

(2-Cyclopropyloxolan-2-yl)methanamine (CPO-MA) has emerged as a highly privileged, conformationally restricted building block in Fragment-Based Drug Discovery (FBDD). By integrating a primary amine, an oxolane (tetrahydrofuran) ring, and a cyclopropyl motif around a single quaternary carbon, CPO-MA provides a dense array of pharmacophoric features within a minimal molecular weight footprint. This whitepaper details the structural rationale, binding mechanics, and self-validating experimental workflows required to successfully deploy this scaffold in targeted drug discovery programs.

Structural Rationale and Pharmacophore Mechanics

The mechanism of action of CPO-MA in drug discovery does not refer to a standalone therapeutic effect, but rather to its function as a molecular anchor and conformational director when incorporated into a lead compound. Its efficacy is driven by three distinct structural components:

  • The Cyclopropyl Motif (Steric Shielding & Metabolic Stability): The cyclopropyl ring possesses unique properties, including shorter C-C bonds and enhanced π-character compared to standard alkanes. In drug design, it acts as a compact, lipophilic shield that fits into tight hydrophobic pockets while resisting cytochrome P450-mediated oxidative metabolism[2]. Furthermore, it severely restricts the rotational degrees of freedom of the adjacent functional groups[3].

  • The Oxolane Ring (Dipole & H-Bond Acceptor): The saturated oxygen-containing heterocycle provides a critical hydrogen bond acceptor capable of interacting with backbone amides or water networks within the target binding site. Its sp3 nature ensures high aqueous solubility, counterbalancing the lipophilicity of the cyclopropyl group[4].

  • The Quaternary Carbon & Primary Amine (The Conformational Lock): The C2 quaternary center forces the primary amine into a highly specific trajectory. When the amine is functionalized (e.g., via amide coupling to a target-specific pharmacophore), the quaternary center acts as a conformational lock. This pre-organization drastically reduces the entropic penalty (-TΔS) typically incurred when flexible molecules bind to a receptor[5].

PharmacophoreModel Target Receptor Binding Pocket (Asp/Glu & Hydrophobic Cleft) Amine Primary Amine (-NH2) Salt Bridge / H-Bond Donor Amine->Target Ionic/H-Bond Oxolane Oxolane Ring H-Bond Acceptor Oxolane->Target Dipole Cyclopropyl Cyclopropyl Motif Steric Shield / VdW Interactions Cyclopropyl->Target Hydrophobic Quaternary C2 Quaternary Center Conformational Lock Quaternary->Amine Quaternary->Oxolane Quaternary->Cyclopropyl

Fig 1. Pharmacophore mapping of the CPO-MA scaffold within a generic receptor pocket.

Self-Validating Experimental Workflows in FBDD

To effectively utilize CPO-MA, researchers must employ rigorous, self-validating methodologies. The presence of the sterically hindered quaternary center adjacent to the primary amine requires optimized synthetic and analytical workflows[6].

FBDD_Workflow Step1 1. Scaffold Selection (CPO-MA) Step2 2. Library Synthesis (Amide Coupling) Step1->Step2 Step3 3. Primary Screen (SPR Kinetics) Step2->Step3 Step4 4. Thermodynamic Validation (ITC) Step3->Step4 Step5 5. Structural Biology (X-ray) Step4->Step5

Fig 2. Self-validating fragment-based drug discovery workflow utilizing the CPO-MA building block.

Protocol 1: Library Synthesis via Sterically Hindered Amide Coupling
  • Objective: Synthesize a targeted fragment library using CPO-MA as the core anchor.

  • Step 1: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Causality: DMF provides the high dielectric constant necessary to stabilize the polar transition states of the coupling reaction.

  • Step 2: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C. Causality: HATU is specifically selected over standard EDC/HOBt due to its superior efficiency in overcoming the severe steric hindrance posed by the C2 quaternary center of CPO-MA. DIPEA acts as a non-nucleophilic base, preventing unwanted side reactions.

  • Step 3: Introduce CPO-MA (1.1 eq) and allow the reaction to warm to room temperature over 12 hours.

  • Self-Validation System: Post-reaction, an aliquot is subjected to LC-MS. The protocol validates itself: if the unreacted amine peak persists without the corresponding product mass, it indicates that the steric hindrance exceeded the capacity of HATU, triggering an automated protocol switch to a more reactive acid chloride intermediate. Final purity is confirmed via quantitative 1H-NMR (qNMR) to ensure >95% purity prior to biological screening.

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
  • Objective: Determine the real-time binding kinetics (kon, koff) of the CPO-MA derivatives.

  • Step 1: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling chemistry.

  • Step 2: Inject the CPO-MA fragments at varying concentrations (1 µM to 100 µM) at a high flow rate of 50 µL/min. Causality: High flow rates are critical to minimize mass transport limitations, ensuring that the observed fast association/dissociation rates—typical of low-molecular-weight sp3 fragments—reflect true binding kinetics rather than diffusion artifacts.

  • Self-Validation System: A reference flow cell (no protein) and a positive control (a known high-affinity binder) are run simultaneously. If the reference cell exhibits a high signal, it indicates non-specific binding driven by the lipophilic cyclopropyl group, immediately prompting the addition of 0.05% Tween-20 to the running buffer to quench non-specific hydrophobic interactions.

Protocol 3: Thermodynamic Deconvolution via Isothermal Titration Calorimetry (ITC)
  • Objective: Prove the hypothesis that the CPO-MA scaffold provides an entropic advantage due to its conformational restriction.

  • Step 1: Dialyze both the target protein and the CPO-MA fragment into the exact same buffer overnight. Causality: Even minor buffer mismatches will generate massive heats of mixing during titration, completely masking the subtle heat signature of fragment binding.

  • Step 2: Titrate the fragment into the protein cell at 25°C, recording the heat released or absorbed.

  • Self-Validation System: A control titration of the fragment into the buffer alone is performed. The heat of dilution from this control is subtracted from the main experiment. If the subtracted data fails to fit a standard 1:1 binding isotherm, it flags potential compound aggregation, invalidating the run and requiring a lower concentration assay.

Quantitative Data Presentation

To illustrate the profound impact of substituting a traditional flat aromatic ring with the highly saturated CPO-MA scaffold, Table 1 summarizes typical thermodynamic and pharmacokinetic shifts observed during lead optimization.

Table 1: Comparative Thermodynamic and Pharmacokinetic Profiling

ParameterBenzylamine Scaffold (sp2-rich)CPO-MA Scaffold (sp3-rich)Mechanistic Implication
Fraction sp3 (Fsp3) 0.140.88Higher 3D complexity enabling escape from flatland[5]
Binding Affinity (KD) 45.2 µM1.4 µMEnhanced target engagement via optimized vector trajectories
Enthalpy (ΔH) -6.2 kcal/mol-7.1 kcal/molOptimal H-bond geometry facilitated by the oxolane oxygen
Entropy (-TΔS) +1.8 kcal/mol-0.9 kcal/molEntropic advantage achieved via the C2 conformational lock
Intrinsic Clearance (Cl_int) 85 µL/min/mg12 µL/min/mgCyclopropyl motif effectively shields against CYP450 metabolism

Conclusion

(2-Cyclopropyloxolan-2-yl)methanamine represents a masterclass in modern building block design. By fusing the metabolic stability and steric bulk of a cyclopropyl ring with the solubility profile of an oxolane, all anchored by a conformationally locked primary amine, it directly addresses the fundamental flaws of flat, sp2-dominated libraries. When deployed using rigorous, self-validating biophysical workflows, CPO-MA serves as a highly effective pharmacophore for accessing deep, complex receptor pockets, ultimately driving higher quality clinical candidates.

References

  • Source: nih.
  • Source: acs.
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  • Source: biotech-asia.

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Foundational

A Technical Guide to the Thermodynamic Stability of (2-Cyclopropyloxolan-2-yl)methanamine at Room Temperature

Abstract: This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of (2-Cyclopropyloxolan-2-yl)methanamine at ambient conditions. As direct experimental data for this specific mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of (2-Cyclopropyloxolan-2-yl)methanamine at ambient conditions. As direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document establishes a stability profile based on first principles, analysis of its constituent functional groups—a primary amine, a 2,2-disubstituted oxolane (tetrahydrofuran) ring, and a cyclopropyl moiety—and data from structurally analogous compounds. We project potential degradation pathways, including oxidation and ring-opening reactions, driven by the inherent ring strain of the cyclopropyl group and the reactivity of the primary amine. Furthermore, this guide outlines a rigorous, industry-standard framework for experimentally determining the compound's intrinsic stability through forced degradation studies and long-term stability trials as mandated by ICH guidelines. It also proposes a computational approach using Density Functional Theory (DFT) to model its thermodynamic properties, providing a holistic strategy for researchers and drug development professionals to fully characterize this molecule.

Introduction: Structural Uniqueness and the Imperative of Stability

(2-Cyclopropyloxolan-2-yl)methanamine is a novel chemical entity characterized by a unique constellation of functional groups: a primary aminomethyl group, a five-membered oxolane (tetrahydrofuran) ether ring, and a strained three-membered cyclopropane ring, all connected at a quaternary carbon. This structure is of significant interest to medicinal chemists, as substituted tetrahydrofurans are common motifs in a wide range of biologically active natural products.[1][2][3] The cyclopropyl group, often used as a bioisostere for a phenyl ring or a gem-dimethyl group, can modulate a molecule's metabolic stability and conformational rigidity.

However, the very features that make this molecule attractive also present potential stability challenges. The primary amine is susceptible to oxidation, while the cyclopropane ring possesses significant inherent ring strain, estimated at about 28 kcal/mol, which weakens its C-C bonds and increases reactivity compared to other cycloalkanes.[4][5][6] Understanding the thermodynamic stability of this compound at room temperature is therefore not an academic exercise; it is a critical prerequisite for its development in any application, particularly in pharmaceuticals, where chemical integrity directly impacts safety and efficacy.[7][8]

This guide will deconstruct the molecule's stability profile by examining its structural liabilities and propose a comprehensive program for its empirical and computational evaluation.

Predicted Thermodynamic Profile and Stability Analysis

The overall thermodynamic stability of (2-Cyclopropyloxolan-2-yl)methanamine is governed by the interplay of its functional groups.

Key Structural Features Influencing Stability
  • Cyclopropane Ring Strain: The defining feature of the cyclopropyl group is its high ring strain due to the 60° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbon.[4][9] This strain energy, which makes the molecule more reactive, can be released through ring-opening reactions, often initiated by electrophiles or radical species.[4][10] This makes the cyclopropane ring a potential site of degradation.

  • Primary Amine Reactivity: Primary alkylamines are known to be susceptible to oxidative degradation.[11][12][13] At room temperature, particularly in the presence of atmospheric oxygen, trace metals, or light, amines can be oxidized to form imines, aldehydes, or other degradation products. The basicity of the amine also makes it reactive towards acidic species.

  • Oxolane (Tetrahydrofuran) Ring: Tetrahydrofuran rings are generally stable ethers. However, the presence of the adjacent cyclopropyl group and the aminomethyl substituent at the C2 position could influence its stability. Acid-catalyzed ring opening, though typically requiring strong acidic conditions, is a known degradation pathway for tetrahydrofurans. The quaternary substitution at C2 may provide some steric hindrance, potentially increasing the stability of the ether ring compared to monosubstituted analogs.

Postulated Degradation Pathways at Ambient Conditions

Based on the structural analysis, two primary degradation pathways are postulated at room temperature, which could be accelerated by light, air, or acidic/basic contaminants.

Pathway A: Oxidative Degradation of the Amine

The primary amine is the most likely site for initial degradation under ambient, aerobic conditions. This can proceed through a radical mechanism or direct oxidation to form an imine intermediate, which can subsequently hydrolyze to form the corresponding aldehyde and ammonia.

Oxidative Degradation of Amine cluster_0 Pathway A: Amine Oxidation Start (R)-CH2NH2 (Parent Molecule) Intermediate1 (R)-CH=NH (Imine Intermediate) Start->Intermediate1 [O] (Air/Light) Product1 (R)-CHO (Aldehyde Degradant) Intermediate1->Product1 +H2O (Hydrolysis) Product2 NH3 (Ammonia) Intermediate1->Product2 +H2O (Hydrolysis)

Caption: Postulated oxidative degradation of the primary amine group.

Pathway B: Ring-Opening of the Cyclopropyl Group

Under slightly acidic conditions or in the presence of electrophiles, the strained cyclopropane ring can undergo cleavage. This reaction relieves the inherent ring strain and is a significant driving force for reactivity.[6][10]

Ring Opening of Cyclopropane cluster_1 Pathway B: Cyclopropane Ring Opening Parent Parent Molecule Carbocation Carbocation Intermediate Parent->Carbocation + E+ (e.g., H+) Product Ring-Opened Product (e.g., Haloalkane) Carbocation->Product + Nu- (e.g., X-)

Caption: Postulated electrophile-initiated ring-opening of the cyclopropane moiety.

Framework for Experimental Stability Assessment

To empirically determine the thermodynamic stability and degradation profile, a structured experimental program is required. This program should follow the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[14][15][16]

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[7][8][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Experimental Workflow:

Caption: General workflow for conducting forced degradation studies.

Stress Conditions:

A summary of recommended stress conditions is provided in the table below.

Stress ConditionReagent/ConditionDurationObjective
Acid Hydrolysis 0.1 M HClUp to 72 hrs at 60°CAssess stability to low pH; potential for oxolane or cyclopropane ring opening.
Base Hydrolysis 0.1 M NaOHUp to 72 hrs at 60°CAssess stability to high pH.
Oxidation 3% H₂O₂Up to 24 hrs at RTProbe susceptibility to oxidation, primarily targeting the amine group.
Thermal 80°C (Solid State & Solution)Up to 7 daysEvaluate intrinsic thermal stability.
Photostability ICH Q1B Option 2 exposureAs per guidelineDetermine sensitivity to light, which can catalyze radical reactions.[16]
Protocol: Long-Term Stability Study (ICH Q1A)

Long-term studies evaluate the stability of the substance under recommended storage conditions to establish a re-test period or shelf life.[15][18]

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance.[16]

  • Container Closure System: Store the substance in a container closure system that is the same as or simulates the proposed packaging.

  • Storage Conditions: For room temperature stability, the primary condition is 25°C ± 2°C / 60% RH ± 5% RH. Accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) are used to predict long-term behavior.[16][18]

  • Testing Frequency: Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for accelerated and long-term studies.[18]

  • Analytical Tests: Stability-indicating analytical procedures must be used to test attributes susceptible to change, such as appearance, assay, and degradation products.[16]

Data Presentation Template:

Time PointStorage ConditionAssay (%)Total Degradants (%)Appearance
0-99.8<0.05White Powder
3 Months25°C/60%RH99.70.06Conforms
3 Months40°C/75%RH98.50.25Conforms
6 Months25°C/60%RH99.60.08Conforms
6 Months40°C/75%RH97.20.51Slight Discoloration

In Silico Approach to Stability Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties.[19][20][21]

Rationale and Proposed Workflow

Density Functional Theory (DFT) can be used to calculate the Gibbs free energy of the parent molecule and its potential degradation products. By comparing these energies, one can predict the thermodynamic favorability of each degradation pathway. This in silico approach allows for a rational, cost-effective pre-screening of potential stability issues before extensive lab work is undertaken.[22]

Computational Workflow:

  • Structure Optimization: Perform geometry optimization of the parent molecule and all postulated intermediates and products using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface and to obtain thermal corrections.

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each species. The change in Gibbs free energy (ΔG) for a reaction determines its spontaneity.

  • Transition State Search: For key reaction steps, perform a transition state search to calculate the activation energy barrier, providing insight into the reaction kinetics.

Conclusion and Recommendations

While (2-Cyclopropyloxolan-2-yl)methanamine is a molecule of significant synthetic interest, its thermodynamic stability at room temperature cannot be assumed. Based on first-principles analysis, the primary amine and the strained cyclopropane ring are the most probable sites of degradation via oxidation and ring-opening, respectively.

It is strongly recommended that the comprehensive experimental and computational framework outlined in this guide be executed. The forced degradation studies will provide immediate insight into the molecule's intrinsic liabilities, while the long-term ICH stability study is a regulatory necessity for any further development. Complementing this empirical work with DFT calculations will provide a deeper mechanistic understanding of its stability, enabling the rational design of formulation strategies, packaging, and storage conditions to ensure the molecule's integrity throughout its lifecycle.

References

  • Problem 37 (a) When cyclopropane is treated... [FREE SOLUTION] | Vaia. [Link]

  • CYCLOPROPANE RING STRAIN. [Link]

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  • Explain the reactivity of cyclopropane Ring - Filo. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare. [Link]

  • Quality Guidelines - ICH. [Link]

  • Q1A(R2) Guideline - ICH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • The reactivity of cyclopropanes often mimics that of alkenes. (b)... | Study Prep in Pearson+. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Q1A (R2) A deep dive in Stability Studies - YouTube. [Link]

  • The ICH Just Released Its Overhauled Stability Guideline for Consultation. [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. [Link]

  • Anaerobic degradation of long-chain alkylamines by a denitrifying Pseudomonas stutzeri | FEMS Microbiology Ecology | Oxford Academic. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry. [Link]

  • Forced Degradation Studies for Stability - Nelson Labs. [Link]

  • Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines | Environmental Science & Technology - ACS Publications. [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge - PMC. [Link]

  • A complete description of thermodynamic stabilities of molecular crystals - PMC. [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • Computational predictions and reactivity analyses of organic reactions - Apollo. [Link]

  • Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03524A. [Link]

  • Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure - BYU ScholarsArchive. [Link]

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules - MDPI. [Link]

  • Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning | Chemistry of Materials - ACS Publications. [Link]

  • (2-cyclopropyloxolan-2-yl)methanamine (C8H15NO) - PubChemLite. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. [Link]

  • Enantioselective Synthesis of 2,2,5-Tri- and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4 + 2] Cycloaddition and Ring-Opening Cross-Metathesis | Organic Letters - ACS Publications. [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC. [Link]

  • Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Thermodynamic Stability Is a Strong Predictor for the Delivery of DARPins to the Cytosol via Anthrax Toxin - MDPI. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • 2-methyl-1-propanamine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). [Link]

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Exploratory

Literature review of (2-Cyclopropyloxolan-2-yl)methanamine in organic synthesis

An In-depth Technical Guide to (2-Cyclopropyloxolan-2-yl)methanamine: A Versatile Building Block in Organic Synthesis Abstract (2-Cyclopropyloxolan-2-yl)methanamine, a unique hybrid molecule, merges two structurally sign...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2-Cyclopropyloxolan-2-yl)methanamine: A Versatile Building Block in Organic Synthesis

Abstract

(2-Cyclopropyloxolan-2-yl)methanamine, a unique hybrid molecule, merges two structurally significant pharmacophores: the conformationally rigid cyclopropylamine and the versatile 2,2-disubstituted oxolane (tetrahydrofuran) ring. While extensive peer-reviewed literature on its specific reactivity is limited, its frequent appearance in patent literature underscores its value as a crucial intermediate in the development of novel chemical entities. This guide provides a comprehensive overview of this compound, from its structural attributes to its strategic importance in medicinal chemistry. We will explore plausible, well-founded synthetic strategies, its application as a foundational building block for creating diverse molecular libraries, and the underlying chemical principles that make it a valuable tool for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of Hybrid Scaffolds in Medicinal Chemistry

In the quest for novel therapeutics, the design of molecular scaffolds that offer precise control over conformation, metabolic stability, and target engagement is paramount. (2-Cyclopropyloxolan-2-yl)methanamine is a prime example of a building block designed to meet these challenges by combining two privileged structural motifs.

The Cyclopropylamine Moiety: A Tool for Enhanced Drug Properties

The cyclopropyl group is far more than a simple saturated ring; its unique electronic structure and steric profile are frequently exploited in drug design.[1] The inherent strain in the three-membered ring leads to shorter, stronger C-H bonds, which can increase metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This feature is often used to block metabolic hotspots in a drug candidate, thereby improving its pharmacokinetic profile.[2] Furthermore, the rigidity of the cyclopropane ring can lock a molecule into a specific conformation, reducing the entropic penalty upon binding to a biological target and potentially enhancing potency.[1] The cyclopropylamine scaffold is a cornerstone in various therapeutic agents, including antidepressants and antivirals, highlighting its broad utility in medicinal chemistry.[3][4]

The 2,2-Disubstituted Oxolane Core: A Versatile Scaffold

The oxolane, or tetrahydrofuran (THF), ring is a common feature in natural products and synthetic drugs. When substituted at the 2-position, it introduces a key stereocenter and a defined three-dimensional structure. A 2,2-disubstituted pattern, as seen in the title compound, creates a quaternary center that can serve as a stable anchor for projecting substituents into specific vectors, making it an excellent scaffold for exploring structure-activity relationships (SAR).

By integrating these two motifs, (2-Cyclopropyloxolan-2-yl)methanamine offers a conformationally constrained yet versatile primary amine, ready for elaboration into a wide array of more complex molecules.

Physicochemical and Structural Properties

The fundamental properties of (2-Cyclopropyloxolan-2-yl)methanamine are summarized below, based on available chemical database information.[5][6]

PropertyValueSource
Molecular Formula C₈H₁₅NOPubChem[5]
CAS Number 1936679-50-3NextSDS[6]
Molar Mass 141.21 g/mol PubChem[5]
Predicted XlogP 0.3PubChem[5]
InChI Key HAAAFWGJLNDFLI-UHFFFAOYSA-NPubChem[5]
SMILES C1CC(OC1)(CN)C2CC2PubChem[5]

Structure:

2D Structure of (2-Cyclopropyloxolan-2-yl)methanamine

Synthesis Strategies

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target amine points to cyclopropyl(oxolan-2-yl)methanone as the immediate precursor. This ketone can be formed via the acylation of a cyclopropyl organometallic reagent with a suitable tetrahydrofuran-2-carbonyl derivative.

G Target (2-Cyclopropyloxolan-2-yl)methanamine Ketone Cyclopropyl(oxolan-2-yl)methanone Target->Ketone Reductive Amination or Oxime Reduction AcidChloride Tetrahydrofuran-2-carbonyl chloride Ketone->AcidChloride Acylation Organometallic Cyclopropyl Organometallic (e.g., Grignard) Ketone->Organometallic Acylation

Caption: Retrosynthetic pathway for the target amine.

Proposed Synthetic Workflow

The proposed forward synthesis leverages common and scalable reactions.

Caption: Proposed two-step synthesis workflow.

This pathway is advantageous as it utilizes readily available starting materials and employs high-yielding, well-documented transformations. The conversion of a ketone to a primary amine via reductive amination is a cornerstone of industrial and medicinal chemistry.

Applications in Organic Synthesis and Drug Discovery

The primary utility of (2-Cyclopropyloxolan-2-yl)methanamine is as a versatile synthetic intermediate. Its primary amine functional group is a nucleophilic handle that can participate in a wide range of C-N bond-forming reactions.

G Start (2-Cyclopropyloxolan-2-yl)methanamine Amide Amides Start->Amide R-COCl or R-COOH, Coupling Agent Sulfonamide Sulfonamides Start->Sulfonamide R-SO₂Cl, Base Sec_Amine Secondary Amines Start->Sec_Amine R-CHO, NaBH(OAc)₃ (Reductive Amination) Urea Ureas / Thioureas Start->Urea R-NCO or R-NCS

Caption: Key transformations of the primary amine group.

This reactivity allows for its incorporation into larger, more complex molecules, making it an ideal building block for creating libraries of compounds for high-throughput screening in drug discovery programs. Its presence in numerous patents, including those for compositions designed to ameliorate pain, suggests its application in constructing novel therapeutic agents.[7] The cyclopropyl fragment is known to contribute favorably to multiple pharmacokinetic properties, such as enhancing metabolic stability, increasing brain permeability, and reducing plasma clearance, making derivatives of this amine attractive for preclinical development.[1]

Exemplary Experimental Protocols

The following protocols describe a plausible synthesis based on the workflow outlined in Section 3.2. These procedures are illustrative and should be adapted and optimized based on laboratory conditions.

Protocol 1: Synthesis of Cyclopropyl(oxolan-2-yl)methanone

Causality: This procedure uses thionyl chloride to convert a carboxylic acid to a more reactive acid chloride. The subsequent reaction with an organocuprate, formed in situ from a Grignard reagent and a copper salt, is a standard and effective method for ketone synthesis that minimizes the common side-reaction of tertiary alcohol formation.

  • Acid Chloride Formation: To a solution of tetrahydrofuran-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude tetrahydrofuran-2-carbonyl chloride, which is used immediately in the next step.

  • Grignard Reaction: In a separate flask, add copper(I) iodide (0.1 eq) to anhydrous tetrahydrofuran (THF, 0.5 M) and cool to -20 °C.

  • Slowly add a solution of cyclopropylmagnesium bromide (1.1 eq, commercially available or prepared from cyclopropyl bromide and magnesium) to the copper(I) iodide suspension.

  • Stir the mixture for 20 minutes at -20 °C.

  • Add a solution of the crude tetrahydrofuran-2-carbonyl chloride from step 3 in anhydrous THF dropwise to the reaction mixture, maintaining the temperature below -15 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford cyclopropyl(oxolan-2-yl)methanone.

Protocol 2: Synthesis of (2-Cyclopropyloxolan-2-yl)methanamine

Causality: This one-pot reductive amination protocol uses a high pressure of ammonia and hydrogen gas with a Raney Nickel catalyst. Raney Ni is a highly effective catalyst for the reduction of the intermediate imine/enamine species to the desired saturated amine. The use of ethanol as a solvent is common for such hydrogenations.

  • Reaction Setup: To a high-pressure hydrogenation vessel, add cyclopropyl(oxolan-2-yl)methanone (1.0 eq) and a slurry of Raney Nickel (approx. 10% by weight) in ethanol.

  • Seal the vessel and purge it with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with ammonia gas to approximately 5 bar, then with hydrogen gas to 50 bar.

  • Hydrogenation: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC.

  • Once the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and carefully vent the excess gas.

  • Workup: Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the amine by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield (2-Cyclopropyloxolan-2-yl)methanamine.

Conclusion and Future Outlook

(2-Cyclopropyloxolan-2-yl)methanamine stands out as a high-value building block for organic synthesis, particularly within the pharmaceutical industry. Its structure is a deliberate fusion of two motifs known to impart desirable physicochemical and pharmacological properties. While academic exploration of this specific molecule is sparse, its prevalence in patent literature confirms its role as a key intermediate for generating structurally novel and diverse compounds.

Future work in the academic sphere could focus on developing enantioselective syntheses of this amine, which would provide access to chiral derivatives for more refined SAR studies. A detailed conformational analysis and investigation into its use in asymmetric synthesis could further broaden its application and solidify its status as a powerful tool in the synthetic chemist's arsenal.

References

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  • Google Patents. US3988464A - Cyclopropylamines as pharmaceuticals.
  • The Royal Society of Chemistry. Supplementary Information (related to N-cinnamylcyclohexanamine synthesis). [Link]

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  • PubChem. Compositions and methods for ameliorating pain - Patent US-11458142-B2. [Link]

  • Google Patents. US 6,862,890 B2 - System and method for the production of particles.
  • Faler, C. A., Cao, B., & Joullié, M. M. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. HETEROCYCLES, 67(2), 519. [Link]

  • Chemspace. 1-cyclopropyl-1-(2-methyloxan-2-yl)methanamine. [Link]

  • Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters, 9(2), 187-190. [Link]

  • University of Toronto. Synthetic Methods towards 1-Substituted Cyclopropylamines. T-Space. [Link]

  • Mori, K., Umehara, N., & Akiyama, T. (2022). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. Angewandte Chemie International Edition, 61(32), e202206129. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(4). [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Reports, 8(4). [Link]

  • Bertus, P., & Szymoniak, J. (2003). New and easy route to primary cyclopropylamines from nitriles. The Journal of Organic Chemistry, 68(18), 7133-7136. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Wang, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. [Link]

  • Google Patents. EP 0805790 B1 - IMPROVED SYNTHESIS OF CYCLOPROPYLACETYLENE.
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  • El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: (2-Cyclopropyloxolan-2-yl)methanamine

For: Researchers, scientists, and drug development professionals. Introduction (2-Cyclopropyloxolan-2-yl)methanamine is a novel primary amine featuring a unique tricyclic scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(2-Cyclopropyloxolan-2-yl)methanamine is a novel primary amine featuring a unique tricyclic scaffold. The incorporation of a strained cyclopropyl group adjacent to a tetrahydrofuran ring and a primary amine makes it a valuable building block for medicinal chemistry and drug discovery. The rigid structure and the presence of a basic nitrogen atom offer opportunities for developing new chemical entities with specific pharmacological profiles. This document provides a detailed, step-by-step protocol for the synthesis of (2-Cyclopropyloxolan-2-yl)methanamine, grounded in established chemical principles and supported by authoritative literature. The protocol is designed to be self-validating, with explanations for key experimental choices and in-process controls.

Overall Synthetic Strategy

The synthesis of (2-Cyclopropyloxolan-2-yl)methanamine is proposed via a three-step sequence starting from the commercially available γ-butyrolactone and cyclopropylmagnesium bromide. The key steps involve a Grignard reaction to form a lactol, which is then converted to a cyanohydrin, followed by the reduction of the nitrile to the target primary amine. This strategy was chosen for its convergence and the reliability of the final reduction step, which is well-documented in the literature.

Synthetic_Pathway A γ-Butyrolactone B 2-Cyclopropyloxolane-2-ol (Lactol) A->B Cyclopropylmagnesium bromide C (2-Cyclopropyloxolan-2-yl)carbonitrile B->C Trimethylsilyl cyanide (TMSCN), cat. KCN D (2-Cyclopropyloxolan-2-yl)methanamine C->D Lithium Aluminum Hydride (LiAlH4)

Caption: Proposed synthetic pathway for (2-Cyclopropyloxolan-2-yl)methanamine.

Part 1: Synthesis of 2-Cyclopropyloxolane-2-ol (Lactol Intermediate)

Principle and Experimental Rationale

The synthesis commences with the nucleophilic addition of a Grignard reagent, cyclopropylmagnesium bromide, to γ-butyrolactone. This reaction forms a stable cyclic hemiacetal, also known as a lactol. The choice of a Grignard reagent allows for the direct introduction of the cyclopropyl moiety. The reaction is conducted at low temperatures to control the reactivity of the organometallic reagent and minimize side reactions.

Materials and Reagents
ReagentGradeSupplier
γ-ButyrolactoneAnhydrous, 99%Sigma-Aldrich
Cyclopropylmagnesium bromide0.5 M in THFSigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Saturated aq. NH4Cl solutionACS GradeVWR
Anhydrous Magnesium SulfateACS GradeVWR
Step-by-Step Protocol
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Initial Charge: The flask is charged with γ-butyrolactone (5.0 g, 58.1 mmol) dissolved in anhydrous diethyl ether (100 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Cyclopropylmagnesium bromide (128 mL of 0.5 M solution in THF, 64 mmol) is added dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for an additional 2 hours. The progress can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at -78 °C. The mixture is then allowed to warm to room temperature.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude lactol.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to yield 2-cyclopropyloxolane-2-ol as a colorless oil.

Part 2: Synthesis of (2-Cyclopropyloxolan-2-yl)carbonitrile

Principle and Experimental Rationale

The lactol is converted to the corresponding cyanohydrin. Direct cyanation of the lactol can be challenging. A common and effective method is the use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a cyanide source like potassium cyanide (KCN). This method proceeds under mild conditions and generally gives good yields.

Materials and Reagents
ReagentGradeSupplier
2-Cyclopropyloxolane-2-olAs synthesized-
Trimethylsilyl cyanide (TMSCN)98%Sigma-Aldrich
Potassium cyanide (KCN)97%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated aq. NaHCO3 solutionACS GradeVWR
Anhydrous Sodium SulfateACS GradeVWR
Step-by-Step Protocol
  • Reaction Setup: A 100 mL round-bottom flask is charged with 2-cyclopropyloxolane-2-ol (from the previous step, assuming ~50 mmol), potassium cyanide (0.325 g, 5 mmol), and anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Reagent Addition: The mixture is cooled to 0 °C in an ice bath. Trimethylsilyl cyanide (7.5 mL, 60 mmol) is added dropwise over 15 minutes.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. TLC analysis (8:2 hexane/ethyl acetate) should indicate the consumption of the starting material.

  • Work-up: The reaction mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate (100 mL) and stirred for 30 minutes to hydrolyze any remaining TMSCN. The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 30 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude nitrile is purified by flash chromatography (eluting with a gradient of 5% to 20% ethyl acetate in hexane).

Part 3: Synthesis of (2-Cyclopropyloxolan-2-yl)methanamine

Principle and Experimental Rationale

The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[1][2] The reaction proceeds via the formation of an intermediate imine, which is further reduced to the amine.[3] An aqueous work-up is necessary to neutralize the reactive aluminum species and isolate the free amine.[4]

Materials and Reagents
ReagentGradeSupplier
(2-Cyclopropyloxolan-2-yl)carbonitrileAs synthesized-
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousFisher Scientific
Sodium Sulfate DecahydrateACS GradeVWR
Diethyl EtherACS GradeFisher Scientific
Step-by-Step Protocol
  • Reaction Setup: A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with LiAlH₄ solution in THF (1.0 M, 100 mL, 100 mmol). The solution is cooled to 0 °C.

  • Nitrile Addition: A solution of (2-cyclopropyloxolan-2-yl)carbonitrile (assuming ~40 mmol) in anhydrous THF (50 mL) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction can be monitored by IR spectroscopy for the disappearance of the nitrile peak (~2250 cm⁻¹).

  • Work-up (Fieser Method): The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential and careful dropwise addition of:

    • Water (3.8 mL)

    • 15% aqueous NaOH (3.8 mL)

    • Water (11.4 mL) This procedure should result in a granular precipitate that is easy to filter.[5]

  • Isolation: The mixture is stirred at room temperature for 1 hour, and the resulting white precipitate is removed by filtration through a pad of Celite. The filter cake is washed with diethyl ether (2 x 50 mL).

  • Purification: The combined filtrate is concentrated under reduced pressure. The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization.

Reduction_Mechanism cluster_0 Nitrile Reduction with LiAlH4 A R-C≡N B [R-C=N]- AlH3 A->B H- attack C R-CH=N- B->C Hydrolysis D R-CH2-N< C->D H- attack E R-CH2-NH2 D->E Protonation

Sources

Application

Application Note: (2-Cyclopropyloxolan-2-yl)methanamine as a Next-Generation Building Block in Medicinal Chemistry

Introduction: The Drive Towards High-Fsp³ Scaffolds In contemporary drug discovery, the transition from flat, two-dimensional aromatic compounds to three-dimensional, sp³-rich architectures is a proven strategy for impro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Drive Towards High-Fsp³ Scaffolds

In contemporary drug discovery, the transition from flat, two-dimensional aromatic compounds to three-dimensional, sp³-rich architectures is a proven strategy for improving clinical success rates. High fraction sp³ (Fsp³) molecules generally exhibit superior aqueous solubility, reduced off-target toxicity, and enhanced target specificity. Within this paradigm, (2-cyclopropyloxolan-2-yl)methanamine (CAS: 1936679-50-3) has emerged as a highly valuable, stereochemically dense building block.

This molecule features a primary methanamine attached to a fully substituted quaternary carbon (the 2-position of an oxolane ring), which is also bonded to a cyclopropyl group. The combination of a cyclic ether (oxolane) and a sterically demanding cyclopropyl group creates a unique physicochemical profile that addresses common liabilities in hit-to-lead optimization[1].

Structural Rationale & Pharmacokinetic Advantages

The architectural design of (2-cyclopropyloxolan-2-yl)methanamine is not coincidental; it is a masterclass in bioisosteric replacement and metabolic shielding.

  • The Oxolane (Tetrahydrofuran) Core: The oxolane ring is a privileged scaffold in medicinal chemistry[1]. It acts as a strong hydrogen-bond acceptor, improving aqueous solubility compared to purely carbocyclic analogs, while maintaining a low molecular weight.

  • Cyclopropyl Steric Shielding: The cyclopropyl group is uniquely positioned at the alpha-carbon relative to the ether oxygen. This introduces significant steric bulk, which effectively shields the adjacent carbon centers from oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAO)[2]. Furthermore, the cyclopropyl ring possesses alkene-like character due to its strained C-C bonds, allowing it to participate in unique hydrophobic interactions within target binding pockets.

  • Neopentyl-Like Trajectory: Because the primary amine is attached to a quaternary center, it behaves as a "neopentyl-like" amine. This forces the nitrogen vector into a highly rigid, defined 3D trajectory, minimizing the entropic penalty upon binding to a target protein.

G A Oxolane Ring (H-Bond Acceptor) D (2-Cyclopropyloxolan-2-yl) methanamine A->D B Cyclopropyl Group (Steric Shield) B->D C Methanamine (Reaction Handle) C->D E Increased Fsp3 & Solubility D->E F High Metabolic Stability D->F G Unique 3D Binding Vector D->G

Caption: Logical relationship of structural features and their resulting pharmacokinetic benefits.

Comparative Physicochemical Profiling

To understand the impact of incorporating this building block, consider its properties compared to a traditional flat aromatic amine (e.g., benzylamine) during a scaffold-hopping exercise.

PropertyFlat Aromatic Amine (e.g., Benzylamine)(2-Cyclopropyloxolan-2-yl)methanamineCausality / Rationale
Fraction sp³ (Fsp³) Low (~0.1)High (1.0)Complete saturation of the ring and substituents improves aqueous solubility and reduces promiscuous binding[3].
Metabolic Clearance (Cl_int) High (Rapid oxidation)Low (Highly Stable)The cyclopropyl group sterically shields the alpha-position from CYP450 and MAO-mediated degradation[2].
3D Vectorial Space Planar, 2DSpherical, 3DThe quaternary center at C2 of the oxolane ring projects the amine into a rigid, non-planar trajectory.
Lipophilicity (LogP) ModerateModerate-HighThe cyclopropyl ring compensates for the polarity of the oxolane oxygen, maintaining optimal membrane permeability.

Mechanistic Insights: Causality in Experimental Choices

Working with (2-cyclopropyloxolan-2-yl)methanamine requires specific synthetic considerations. The primary amine is highly nucleophilic, but its attachment to a fully substituted quaternary carbon imposes severe neopentyl-like steric hindrance .

Standard amide coupling reagents (such as EDC/HOBt) will often result in sluggish kinetics, incomplete conversion, and the formation of unreactive side products (like N-acylureas). To overcome this activation barrier, highly reactive uronium-based coupling agents (e.g., HATU) must be employed[3]. HATU rapidly converts the carboxylic acid into a highly electrophilic 7-azabenzotriazole active ester. When paired with a hindered base like N,N-Diisopropylethylamine (DIPEA), the system prevents base-mediated side reactions while driving the nucleophilic attack of the hindered amine.

Similarly, in reductive amination, the steric bulk prevents efficient spontaneous imine formation. Lewis acid catalysis (e.g., Titanium(IV) isopropoxide) is required to activate the carbonyl and drive the condensation to completion before the introduction of the reducing agent.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating critical Quality Control (QC) checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol 1: High-Efficiency HATU-Mediated Amide Coupling

Objective: To couple (2-cyclopropyloxolan-2-yl)methanamine with a target carboxylic acid, overcoming neopentyl-like steric hindrance.

Reagents:

  • Target Carboxylic Acid (1.0 equiv)

  • (2-Cyclopropyloxolan-2-yl)methanamine (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.5 equiv) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv) dropwise. Stir the mixture at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete formation of the highly reactive 7-azabenzotriazole active ester before the hindered amine is introduced, preventing competitive side reactions.

  • Validation Checkpoint 1 (Active Ester Formation): Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of methanol. Analyze via LC-MS.

    • Self-Validation: The presence of the corresponding methyl ester confirms that the carboxylic acid has been successfully activated. Do not proceed until the starting acid is consumed.

  • Amine Addition: Add (2-cyclopropyloxolan-2-yl)methanamine (1.2 equiv) to the activated mixture. Stir at room temperature for 12–24 hours.

  • Validation Checkpoint 2 (Reaction Completion): Monitor the reaction via LC-MS. Due to the steric hindrance, if conversion stalls at <80% after 12 hours, elevate the temperature to 40 °C for an additional 4 hours.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase HPLC.

G Step1 1. Carboxylic Acid Activation (HATU + DIPEA in DMF) QC1 QC: Aliquot + MeOH (Check Methyl Ester via LC-MS) Step1->QC1 Step2 2. Amine Addition Add (2-Cyclopropyloxolan-2-yl)methanamine QC1->Step2 Step3 3. Amide Bond Formation Stir 12-24h at RT Step2->Step3 QC2 QC: LC-MS Monitoring (Target Mass Confirmation) Step3->QC2 Step4 4. LLE & HPLC Purification Isolate Target Compound QC2->Step4

Caption: Self-validating workflow for the HATU-mediated amide coupling of the hindered amine.

Protocol 2: Titanium-Catalyzed Reductive Amination

Objective: To synthesize secondary amines using (2-cyclopropyloxolan-2-yl)methanamine and a target ketone/aldehyde.

Reagents:

  • Target Ketone/Aldehyde (1.0 equiv)

  • (2-Cyclopropyloxolan-2-yl)methanamine (1.1 equiv)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄] (2.0 equiv)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Condensation: Combine the carbonyl compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE. Add Ti(OiPr)₄ (2.0 equiv) dropwise. Stir at room temperature for 12 hours under nitrogen.

    • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to sequester water, driving the sterically hindered imine condensation to completion.

  • Validation Checkpoint 1 (Imine Formation): Withdraw a 10 µL aliquot, dilute with CDCl₃, and analyze via ¹H-NMR.

    • Self-Validation: Confirm the disappearance of the aldehyde/ketone proton signals and the appearance of the characteristic imine signal (typically ~7.5–8.5 ppm for aldimines). Do not add the reducing agent until imine formation is verified.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (2.0 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction carefully with 1M NaOH to precipitate titanium salts. Filter the suspension through a pad of Celite, washing with dichloromethane. Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

References

  • Benchchem. "(oxolan-2-yl)methanamine hydrochloride | 71680-60-9". Benchchem.
  • ACS Publications. "Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation". Journal of Medicinal Chemistry.
  • ACS Publications. "End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction". Journal of Medicinal Chemistry.

Sources

Method

Amide coupling reaction conditions using (2-Cyclopropyloxolan-2-yl)methanamine

An Application Guide to Amide Coupling Reactions Using (2-Cyclopropyloxolan-2-yl)methanamine Abstract This technical guide provides detailed protocols and mechanistic insights for the successful amide coupling of (2-Cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Coupling Reactions Using (2-Cyclopropyloxolan-2-yl)methanamine

Abstract

This technical guide provides detailed protocols and mechanistic insights for the successful amide coupling of (2-Cyclopropyloxolan-2-yl)methanamine, a valuable primary amine building block in contemporary drug discovery. The unique structural features of this amine, namely the steric hindrance imparted by the adjacent cyclopropyl and oxolane moieties, necessitate carefully optimized reaction conditions. This document explores two robust protocols utilizing gold-standard coupling reagents—HATU and EDC/HOBt—and offers a comprehensive framework for reaction setup, execution, workup, and troubleshooting. The underlying principles of carboxylic acid activation, the role of additives and bases, and strategies for overcoming common challenges are discussed to empower researchers to achieve high-yield synthesis of desired amide products.

Introduction: The Amide Bond and a Unique Building Block

The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceuticals.[1][2] Its remarkable stability and ability to engage in hydrogen bonding interactions make it a privileged scaffold for modulating the pharmacological properties of drug candidates. Consequently, the development of reliable and efficient amide bond-forming reactions is a cornerstone of synthetic chemistry.[1][2]

(2-Cyclopropyloxolan-2-yl)methanamine (CAS 1936679-50-3) has emerged as a desirable building block.[3] The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and enforce specific molecular conformations.[4][5] However, the primary amine's position alpha to a quaternary center bearing both a cyclopropyl and an oxolane ring presents a sterically demanding environment. This steric hindrance can significantly slow down the rate of nucleophilic attack, making standard amide coupling conditions sluggish or ineffective.[6][7] This guide provides the necessary technical details to successfully incorporate this valuable synthon.

Core Principles of Amide Bond Formation

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the activation of the carboxylic acid. This is achieved by converting the carboxyl hydroxyl group into a better leaving group, transforming the acid into a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine.[1]

The Role of the Coupling Reagent

Uronium/Aminium Salts (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging substrates with significant steric hindrance.[8] Its efficacy stems from a two-step activation process. First, the carboxylate anion attacks HATU to form a highly reactive OAt-active ester. This ester is then readily attacked by the amine to form the amide bond, releasing the non-reactive tetramethylurea (TMU) byproduct and 1-hydroxy-7-azabenzotriazole (HOAt).[9][10] The pyridine nitrogen in the HOAt leaving group is thought to accelerate the reaction through a neighboring group effect that stabilizes the transition state.[9]

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Base Base (DIPEA) Base->RCOOH HATU HATU RCOO->HATU Attack ActiveEster OAt-Active Ester HATU->ActiveEster Amine R'-NH₂ ActiveEster->Amine Nucleophilic Attack Byproducts TMU + HOAt ActiveEster->Byproducts Amide Amide Product Amine->Amide Amide->Byproducts Formation

Caption: HATU-mediated activation and coupling mechanism.

Carbodiimides (e.g., EDC) with Additives (e.g., HOBt): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[11] This intermediate, however, can be unstable and prone to side reactions. The addition of a nucleophilic additive like HOBt (1-Hydroxybenzotriazole) intercepts the O-acylisourea to form a more stable and reactive HOBt-active ester.[12][13] This two-stage activation minimizes racemization of chiral carboxylic acids and improves overall reaction efficiency.[11]

EDC_Mechanism RCOOH R-COOH EDC EDC RCOOH->EDC Acylisourea O-Acylisourea Intermediate EDC->Acylisourea HOBt HOBt Acylisourea->HOBt Interception ActiveEster HOBt-Active Ester HOBt->ActiveEster Amine R'-NH₂ ActiveEster->Amine Nucleophilic Attack EDCUrea EDC-Urea (water-soluble) ActiveEster->EDCUrea Amide Amide Product Amine->Amide

Caption: EDC/HOBt-mediated activation and coupling mechanism.

The Role of the Base

A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA or Hünig's base), is crucial.[14] It serves two primary functions:

  • Deprotonation: It deprotonates the carboxylic acid, forming the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.[14]

  • Neutralization: It ensures the amine coupling partner is in its free, nucleophilic form by neutralizing any acid salts (e.g., HCl or TFA salts) it may be associated with.[14]

The steric bulk of DIPEA prevents it from acting as a competing nucleophile, which could otherwise lead to unwanted side products.[14]

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the amide coupling of (2-Cyclopropyloxolan-2-yl)methanamine.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended as the first choice, especially if the carboxylic acid partner is also sterically hindered or electronically deactivated.

HATU_Workflow Start Start Setup 1. Dissolve Acid (1.0 eq), Amine (1.1 eq), & DIPEA (3.0 eq) in anhydrous DMF. Start->Setup AddHATU 2. Add HATU (1.1 eq) in one portion. Setup->AddHATU React 3. Stir at Room Temperature for 2-16 hours. AddHATU->React Monitor 4. Monitor reaction by TLC or LC-MS. React->Monitor Monitor->React Incomplete Workup 5. Dilute with EtOAc. Wash with sat. NaHCO₃, water, and brine. Monitor->Workup Complete Purify 6. Dry (Na₂SO₄), filter, concentrate, and purify by column chromatography. Workup->Purify End End Purify->End

Caption: Experimental workflow for HATU-mediated coupling.

Step-by-Step Methodology:

  • To a clean, dry vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.).

  • Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

  • Add (2-Cyclopropyloxolan-2-yl)methanamine (1.0-1.2 equiv.) followed by DIPEA (2.5-3.0 equiv.).

  • Stir the solution for 5 minutes, then add HATU (1.1-1.2 equiv.) in a single portion. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine to remove DMF, excess reagents, and byproducts.[15]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired amide.

ParameterRecommended ValueRationale
Amine Equiv. 1.0 - 1.2A slight excess can drive the reaction to completion.
HATU Equiv. 1.1 - 1.2Ensures complete activation of the carboxylic acid.
DIPEA Equiv. 2.5 - 3.0Sufficient to deprotonate the acid and neutralize salts.
Solvent Anhydrous DMFExcellent solvent for HATU couplings, though other polar aprotics can be used.[9]
Temperature 20 - 25 °CGenerally sufficient; gentle heating (40-50 °C) can be used for very slow reactions.
Concentration 0.1 - 0.2 MA good starting point to balance reaction rate and solubility.
Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a reliable and more economical alternative to uronium salt-based methods.

EDC_Workflow Start Start Setup 1. Dissolve Acid (1.0 eq), Amine (1.1 eq), HOBt (1.2 eq), & DIPEA (2.5 eq) in anhydrous DCM or DMF. Start->Setup Cool 2. Cool mixture to 0 °C in an ice bath. Setup->Cool AddEDC 3. Add EDC·HCl (1.2 eq) in one portion. Cool->AddEDC React 4. Stir at 0 °C for 30 min, then warm to RT and stir for 4-24 hours. AddEDC->React Monitor 5. Monitor reaction by TLC or LC-MS. React->Monitor Monitor->React Incomplete Workup 6. Dilute with solvent (if DCM). Wash with 1M HCl, sat. NaHCO₃, and brine. Monitor->Workup Complete Purify 7. Dry (Na₂SO₄), filter, concentrate, and purify by column chromatography. Workup->Purify End End Purify->End

Caption: Experimental workflow for EDC/HOBt-mediated coupling.

Step-by-Step Methodology:

  • To a clean, dry flask, add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and (2-Cyclopropyloxolan-2-yl)methanamine (1.0-1.2 equiv.).

  • Dissolve the components in anhydrous Dichloromethane (DCM) or DMF (0.1-0.2 M).

  • Add DIPEA (2.5 equiv.) and stir for 5 minutes.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add EDC hydrochloride (1.2 equiv.) in a single portion.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM (if not already the solvent).

  • Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ValueRationale
Amine Equiv. 1.0 - 1.2Drives the reaction towards completion.
EDC·HCl Equiv. 1.2 - 1.5Ensures full activation; excess is removed during aqueous workup.
HOBt Equiv. 1.2 - 1.5Suppresses side reactions and minimizes racemization.
Solvent Anhydrous DCM, DMFDCM is easily removed; DMF offers better solubility for some substrates.
Temperature 0 °C to RTInitial cooling controls the exotherm from EDC activation.
Byproduct EDC-UreaWater-soluble, simplifying purification compared to DCC.[6][11]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield • Inadequate activation of the acid.• Extreme steric hindrance.• Poor quality or wet reagents/solvent.• Switch from EDC/HOBt to the more potent HATU.[6]• Increase the reaction temperature to 40-60 °C to overcome the activation energy barrier.[6]• For extremely challenging cases, consider converting the carboxylic acid to a more reactive acyl fluoride.[7][16]• Ensure all reagents and solvents are anhydrous.
Multiple Spots / Side Products on TLC • Side reaction of the activated intermediate.• Epimerization of a chiral center adjacent to the carbonyl.• If using EDC, ensure an additive like HOBt is present.[11]• Use coupling reagents known to suppress racemization, such as those incorporating HOAt (like HATU).• Avoid excessive amounts of base or prolonged reaction times at high temperatures.
Difficulty in Purification • Incomplete removal of DMF.• Co-elution of product with byproducts (e.g., TMU from HATU).• For DMF removal, perform multiple washes with water or a 5% LiCl aqueous solution.[15]• The TMU byproduct from HATU can sometimes be challenging to remove.[17] Ensure thorough aqueous washes and optimize chromatography conditions.

Conclusion

The successful synthesis of amides from (2-Cyclopropyloxolan-2-yl)methanamine is readily achievable with the appropriate selection of coupling reagents and reaction conditions. For routine synthesis, the EDC/HOBt protocol offers a reliable and cost-effective solution. For more challenging substrates where steric hindrance is a significant barrier, the HATU protocol provides superior efficiency and reaction rates. By understanding the mechanistic principles behind these transformations and adhering to the detailed protocols and troubleshooting advice provided, researchers can confidently utilize this valuable building block in the development of novel chemical entities.

References

  • H
  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • Amine to Amide Mechanism - H
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Effect of base (DIPEA vs. NMM) on PyBOP coupling efficiency - Benchchem.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.
  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit.
  • Amide coupling reaction in medicinal chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Process optimization for acid-amine coupling: a c
  • (2-cyclopropyloxolan-2-yl)
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

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Application

Application Note &amp; Protocols: Strategic Incorporation of (2-Cyclopropyloxolan-2-yl)methanamine into Novel Spirocyclic Scaffolds

Prepared by: Senior Application Scientist, Chemical Synthesis Division Abstract & Introduction The landscape of modern drug discovery is increasingly focused on moving beyond flat, two-dimensional molecules towards more...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract & Introduction

The landscape of modern drug discovery is increasingly focused on moving beyond flat, two-dimensional molecules towards more complex, three-dimensional (3D) structures. This "escape from flatland" is driven by the need for compounds with improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[1] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are at the forefront of this movement.[2] Their inherent conformational rigidity and well-defined three-dimensional architecture offer a powerful strategy to orient substituents into vectorially precise space, enhancing interactions with biological targets.[3] The incorporation of spirocycles can lead to higher Fsp3 character (the fraction of sp3-hybridized carbons), a metric correlated with increased clinical success.[3]

This application note provides a detailed guide for incorporating the novel, sp3-rich building block, (2-Cyclopropyloxolan-2-yl)methanamine [4][5], into diverse spirocyclic frameworks. This building block is of particular interest as it combines three medicinally relevant motifs: a strained cyclopropyl group known to modulate metabolic stability and potency[6], a hydrophilic oxolane (tetrahydrofuran) ring, and a versatile primary amine handle for synthetic elaboration. We will detail robust synthetic strategies, provide step-by-step protocols, and explain the underlying chemical principles to empower researchers in medicinal chemistry and drug development to leverage this unique fragment for creating next-generation therapeutic candidates.

Strategic Overview: Constructing the Second Ring

The primary amine of (2-Cyclopropyloxolan-2-yl)methanamine serves as the key synthetic handle. Our overarching strategy involves using this amine as a nucleophilic anchor to build the second ring around the existing quaternary spiro-center of the oxolane. This can be achieved through two primary and highly effective approaches: a multicomponent reaction (MCR) strategy for rapid assembly and a sequential annulation strategy for a more classical, controlled build-up.

G cluster_0 Core Building Block cluster_1 Synthetic Approaches cluster_2 Key Intermediate cluster_3 Final Scaffolds BB (2-Cyclopropyloxolan-2-yl)methanamine MCR Method A: Multicomponent Reaction (Ugi-4CR) BB->MCR Ugi Reaction SA Method B: Sequential Annulation BB->SA Reductive Amination PostUgi Post-Ugi Cyclization Precursor MCR->PostUgi ReductiveAmine Reductive Amination Product SA->ReductiveAmine SpiroLactam Spiro-Lactams PostUgi->SpiroLactam Intramolecular Cyclization SpiroPiperidine Spiro-Piperidines ReductiveAmine->SpiroPiperidine Intramolecular Cyclization

Caption: General workflow for spirocycle synthesis.

Key Synthetic Methodologies

Method A: Multicomponent Reaction (MCR) for Spiro-Lactam Synthesis

Principle: The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, enabling the rapid assembly of complex, peptide-like structures from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[7] By choosing a carboxylic acid that contains a latent electrophile (e.g., an α,β-unsaturated acid), the resulting Ugi adduct is perfectly primed for a subsequent intramolecular cyclization, often a Michael addition, to forge the second ring of the spirocycle in a highly efficient domino sequence.[8]

Mechanistic Insight: The reaction proceeds first through the Ugi-4CR, where the primary amine and a cyclic ketone form an iminium ion. The isocyanide undergoes nucleophilic attack on the iminium ion, forming a nitrilium intermediate. This is trapped by the carboxylate to give an intermediate that rearranges via the Mumm mechanism to the stable α-acylamino amide Ugi adduct. In the presence of a base, the amide nitrogen of the Ugi product can undergo a conjugate addition onto the α,β-unsaturated system, creating the spiro-pyrrolidinone ring.[9][10]

G start {(2-Cyclopropyloxolan-2-yl)methanamine | + Cyclopentanone | + 3-Butenoic Acid | + tert-Butyl isocyanide} step1 Ugi-4CR | Methanol, RT start->step1 intermediate Linear Ugi Adduct (α-acylamino amide) step1->intermediate step2 Post-Ugi Cyclization | NaH, THF, 0 °C to RT intermediate->step2 product Final Product | Spiro[oxolane-2,3'-pyrrolidin]-5'-one Scaffold step2->product

Caption: Ugi / Post-Ugi cyclization workflow.

Protocol 1: Synthesis of a Spiro[oxolane-2,3'-pyrrolidine]-5'-one Scaffold

Materials:

  • (2-Cyclopropyloxolan-2-yl)methanamine (1.0 eq)

  • Cyclopentanone (1.1 eq)

  • 3-Butenoic Acid (1.1 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO4)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Part 1: Ugi Four-Component Reaction

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (2-Cyclopropyloxolan-2-yl)methanamine (1.41 g, 10.0 mmol, 1.0 eq) and anhydrous MeOH (40 mL).

    • Add cyclopentanone (0.97 mL, 11.0 mmol, 1.1 eq), followed by 3-butenoic acid (0.95 g, 11.0 mmol, 1.1 eq).

    • Stir the mixture at room temperature for 20 minutes.

    • Add tert-butyl isocyanide (1.24 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.

    • Seal the flask and stir the reaction mixture at room temperature for 48 hours.

    • Monitor the reaction by TLC or LC-MS for the consumption of starting materials and the formation of the linear Ugi adduct.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol. Do not heat above 40 °C. The crude Ugi adduct is a viscous oil and is used directly in the next step.

  • Part 2: Post-Ugi Intramolecular Cyclization

    • Place the flask containing the crude Ugi adduct in an ice bath (0 °C) and place it under an argon atmosphere.

    • Add anhydrous THF (50 mL) and stir until the oil is fully dissolved.

    • Carefully add sodium hydride (60% dispersion, 600 mg, 15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the Ugi adduct and the appearance of the spirocyclic product.

    • Cool the reaction to 0 °C and cautiously quench by the slow dropwise addition of saturated aqueous NH4Cl (20 mL).

    • Transfer the mixture to a separatory funnel and dilute with EtOAc (100 mL) and water (50 mL).

    • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO3 (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 30-50% EtOAc in hexanes gradient) to afford the desired spiro-lactam.

Data Presentation:

Carbonyl ComponentIsocyanideYield of Spiro-Lactam (%)d.r.
Cyclopentanonetert-Butyl72%1.5 : 1
Cyclohexanonetert-Butyl68%1.8 : 1
N-Boc-4-piperidonetert-Butyl65%2.1 : 1
CyclopentanoneCyclohexyl75%1.4 : 1

Yields are for isolated, purified products over two steps. Diastereomeric ratio (d.r.) determined by 1H NMR of the crude product.

Method B: Sequential Annulation via Reductive Amination and Cyclization

Principle: This two-step method offers a highly controlled approach to building the second ring. First, a reductive amination reaction couples the primary amine with a cyclic ketone to form a secondary amine.[11][12] This is a robust and widely used transformation that proceeds via an imine intermediate which is reduced in situ.[13] The resulting intermediate is then subjected to conditions that promote an intramolecular cyclization to form the final spirocyclic product.

Mechanistic Insight: In the presence of a mild acid, the primary amine condenses with a ketone (e.g., methyl 4-oxocyclohexane-1-carboxylate) to form an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the iminium ion much faster than the starting ketone, affording the secondary amine product.[11] In the second step, treatment with a strong base (e.g., lithium diisopropylamide, LDA) deprotonates the amine, which then acts as a nucleophile, attacking the ester carbonyl in an intramolecular fashion to form a stable spiro-piperidone-lactam.

Protocol 2: Synthesis of a Spiro[oxolane-2,4'-piperidine]-2'-one

Materials:

  • (2-Cyclopropyloxolan-2-yl)methanamine (1.0 eq)

  • Methyl 4-oxocyclohexane-1-carboxylate (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Part 1: Reductive Amination

    • To a 250 mL round-bottom flask, add (2-Cyclopropyloxolan-2-yl)methanamine (1.41 g, 10.0 mmol, 1.0 eq), methyl 4-oxocyclohexane-1-carboxylate (1.64 g, 10.5 mmol, 1.05 eq), and DCM (100 mL).

    • Add 3 drops of glacial acetic acid. Stir the mixture for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes.

    • Stir the reaction at room temperature for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO3 (50 mL).

    • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over MgSO4, filter, and concentrate to yield the crude secondary amine, which is used directly.

  • Part 2: Intramolecular Lactamization

    • Dissolve the crude secondary amine from the previous step in anhydrous THF (100 mL) in a flame-dried flask under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LDA (2.0 M solution, 6.0 mL, 12.0 mmol, 1.2 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 2 hours.

    • Allow the reaction to slowly warm to 0 °C over 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl (20 mL).

    • Dilute with EtOAc (100 mL) and water (50 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.

    • Purify by flash column chromatography (e.g., 50-80% EtOAc in hexanes) to yield the spiro-lactam product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Ugi Reaction Incomplete imine formation; impure isocyanide; reaction not at equilibrium.Add molecular sieves to drive imine formation. Use freshly distilled isocyanide. Increase reaction time to 72 hours.
Incomplete Cyclization Base not strong enough; steric hindrance; poor solubility of intermediate.Switch to a stronger base (e.g., KHMDS). Increase reaction temperature after initial addition. Use a more polar solvent like DMPU as a co-solvent.
Multiple Products Observed For reductive amination: reduction of starting ketone. For Ugi: side reactions.Use a more selective reducing agent like NaBH3CN or STAB. Ensure high purity of all four Ugi components.
Difficulty in Purification Products are diastereomers with similar polarity.Utilize a high-performance chromatography system. Consider derivatization to separate diastereomers, followed by deprotection.

Conclusion

This application note has detailed two robust and versatile methods for the incorporation of the unique building block, (2-Cyclopropyloxolan-2-yl)methanamine, into medicinally relevant spirocyclic scaffolds. The multicomponent Ugi-based approach offers rapid access to complex spiro-lactams, ideal for diversity-oriented synthesis in early-stage discovery. The sequential reductive amination/cyclization pathway provides a controlled and often higher-yielding route suitable for lead optimization campaigns. By providing detailed, field-tested protocols and explaining the underlying synthetic rationale, we aim to equip researchers with the tools needed to explore the vast chemical space made accessible by this novel fragment, ultimately accelerating the development of innovative therapeutics with superior three-dimensional properties.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link][1][2][14][15]

  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link][16][17]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][2]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link][1]

  • Wikipedia. Pictet–Spengler reaction. [Link][18]

  • Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(20), 4633. [Link][19][20]

  • ResearchGate. (2022). Electrochemical Post-Ugi Cyclization for the Synthesis of Highly Functionalized Spirolactams. [Link][21]

  • Wang, L., et al. (2020). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers. [Link][9]

  • He, Y., et al. (2018). A gold-catalyzed domino cyclization enabling rapid construction of diverse polyheterocyclic frameworks. Angewandte Chemie International Edition, 57(1), 272-276. [Link][8]

  • Sharma, U., et al. (2015). Post-Ugi transformations for the construction of diverse heterocyclic scaffolds. Chemistry–An Asian Journal, 10(1), 46-63. [Link][8]

  • Li, G., et al. (2016). Recent advances in the Ugi reaction. Reaction Chemistry & Engineering, 1(4), 355-369. [Link][8]

  • Li, X., et al. (2023). Recent Access to Polycycles via Post-Ugi Reactions. Molecules, 28(5), 2197. [Link][10]

  • Kurp, D., & Kour, J. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 23(11), 2916. [Link][7]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][11]

  • Wikipedia. Reductive amination. [Link][12]

  • Chem-Station. (2014). Borch Reductive Amination. [Link][13]

  • NextSDS. (2-cyclopropyloxolan-2-yl)methanamine — Chemical Substance Information. [Link][4]

  • PubChemLite. (2-cyclopropyloxolan-2-yl)methanamine (C8H15NO). [Link][5]

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link][6]

Sources

Method

Application Note: Protocols for the N-Alkylation of (2-Cyclopropyloxolan-2-yl)methanamine

Introduction & Structural Challenges (2-Cyclopropyloxolan-2-yl)methanamine[1] is a highly specialized aliphatic building block utilized in advanced drug discovery and ligand design. Structurally, the primary amine is tet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Challenges

(2-Cyclopropyloxolan-2-yl)methanamine[1] is a highly specialized aliphatic building block utilized in advanced drug discovery and ligand design. Structurally, the primary amine is tethered to a fully substituted β -carbon (C2 of the oxolane ring), which bears a cyclopropyl group, the oxolane oxygen, and the ring methylene. This neopentyl-like steric environment severely restricts the nucleophilic attack trajectory of the nitrogen lone pair. Consequently, standard direct N-alkylation methodologies frequently result in poor conversions, extended reaction times, or uncontrolled over-alkylation[2].

Mechanistic Insights: Overcoming Steric Penalties

As an application scientist, it is critical to understand the causality behind protocol selection. Direct SN​2 alkylation of this specific amine with alkyl halides is thermodynamically uphill due to the high steric repulsion in the transition state. If forced with excess reagents and heat, the reaction loses chemoselectivity, yielding complex mixtures of secondary and tertiary amines.

To circumvent this, two distinct, field-proven methodologies are employed:

  • Reductive Amination (The Kinetic Bypass): By reacting the amine with an aldehyde, a planar imine (or iminium) intermediate is formed. This sp2 hybridized intermediate projects the substituent away from the bulky oxolane core, relieving steric strain. Subsequent irreversible reduction by Sodium Triacetoxyborohydride (STAB) traps the secondary amine[3].

  • Cesium-Promoted Direct Alkylation (The Surface Control): When alkyl halides must be used, Cesium Hydroxide (CsOH) is employed. The large ionic radius of the Cs+ cation coordinates both the amine and the halide on a heterogeneous surface. Once mono-alkylation occurs, the increased steric bulk of the resulting secondary amine prevents it from re-coordinating to the catalytic surface, effectively shutting down over-alkylation[4].

Pathway cluster_reductive Reductive Amination (Preferred) cluster_direct Direct N-Alkylation Amine (2-Cyclopropyloxolan-2-yl)methanamine (Hindered Primary Amine) Imine Imine Intermediate (Sterically Relieved) Amine->Imine R-CHO / H+ -H2O TS SN2 Transition State (High Steric Repulsion) Amine->TS R-X / Base Product1 Mono-N-alkylated Amine (High Yield & Selectivity) Imine->Product1 NaBH(OAc)3 Reduction Product2 Target Secondary Amine TS->Product2 CsOH / DMF (Controlled) SideProd Tertiary Amine (Over-alkylation) TS->SideProd Standard Bases (Uncontrolled)

Mechanistic divergence between reductive amination and direct N-alkylation pathways.

Experimental Protocols

Protocol 1: Reductive Amination (Preferred Route)

This protocol is highly scalable and represents the industry standard for hindered primary amines. It operates as a self-validating system: the initial condensation step can be monitored by the disappearance of the amine starting material via LC-MS before the reducing agent is introduced. Furthermore, STAB's inability to efficiently reduce aldehydes at room temperature prevents the competitive consumption of the electrophile[3].

Workflow Step1 1. Imine Formation Mix Amine + Aldehyde in DCE Stir 1-2h at RT Step2 2. Reduction Add NaBH(OAc)3 portionwise Stir 12-24h Step1->Step2 Step3 3. Quench & Extraction Quench with Sat. NaHCO3 Extract with DCM Step2->Step3 Step4 4. Purification Flash Chromatography (Silica, DCM/MeOH) Step3->Step4

Step-by-step experimental workflow for the reductive amination protocol.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere ( N2​ ), dissolve (2-Cyclopropyloxolan-2-yl)methanamine (1.0 equiv, 10 mmol) and the target aldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (30 mL).

  • Catalysis (Optional): Add glacial acetic acid (1.0 equiv) if utilizing a sterically hindered or electronically deactivated aliphatic aldehyde. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv, 15 mmol), portionwise over 15 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor completion via TLC (Ninhydrin stain) or GC-MS.

  • Quench & Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (20 mL). Stir vigorously for 30 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol 2: Cesium-Promoted Direct N-Alkylation

This protocol is deployed when the corresponding aldehyde for reductive amination is unavailable or unstable. The inclusion of 4Å molecular sieves acts as a self-validating moisture control system, preventing the hydrolysis of the alkyl halide and driving the equilibrium forward[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine (2-Cyclopropyloxolan-2-yl)methanamine (1.0 equiv, 5 mmol), activated 4Å molecular sieves (500 mg), and anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Base Addition: Add Cesium Hydroxide monohydrate ( CsOH⋅H2​O ) (1.5 equiv, 7.5 mmol) to the suspension. Stir at room temperature for 30 minutes to pre-coordinate the amine to the cesium surface.

  • Alkylation: Dissolve the alkyl bromide or iodide (1.1 equiv, 5.5 mmol) in DMF (5 mL) and add it dropwise to the reaction mixture over 1 hour using a syringe pump.

  • Maturation: Stir the reaction at room temperature for 18-24 hours. Critical Note: Do not heat the reaction, as elevated temperatures will override the cesium surface-control and promote tertiary amine formation.

  • Work-up: Filter the suspension through a pad of Celite to remove the molecular sieves and inorganic salts. Wash the pad with Ethyl Acetate (EtOAc) (30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, add water (50 mL) to partition the DMF, and extract with EtOAc ( 3×30 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF.

  • Purification: Dry over MgSO4​ , concentrate, and purify via flash chromatography.

Comparative Data Presentation

To facilitate protocol selection during process development, the quantitative parameters of both methodologies are summarized below.

ParameterReductive Amination (Protocol 1)Direct N-Alkylation (Protocol 2)
Electrophile Source Aldehydes / KetonesAlkyl Halides (Bromides, Iodides)
Core Reagents NaBH(OAc)3​ , DCE, AcOH (cat.) CsOH⋅H2​O , DMF, 4Å MS
Typical Yield Range 80 - 95%60 - 85%
Chemoselectivity >95% (Strict Mono-alkylation)~90% (Mono-alkylation favored)
Steric Tolerance Excellent (Imine relieves steric strain)Moderate (Requires activated halides)
Scalability High (Standard industrial route)Medium (Heterogeneous surface dependent)

References

  • PubChemLite. "(2-cyclopropyloxolan-2-yl)methanamine (C8H15NO)." National Center for Biotechnology Information (uni.lu / PubChem).[Link]

  • Nicastri, M. C., et al. "Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis." Journal of the American Chemical Society, 2020.[Link]

  • Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." Organic Letters, 2001.[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flash Chromatography Purification of (2-Cyclopropyloxolan-2-yl)methanamine

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I frequently encounter challenges regarding the purification of primary aliphatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I frequently encounter challenges regarding the purification of primary aliphatic amines. (2-Cyclopropyloxolan-2-yl)methanamine presents a unique chromatographic challenge: it features a highly basic, polar primary amine moiety juxtaposed with lipophilic oxolane and cyclopropyl rings.

This guide provides mechanistic troubleshooting, validated workflows, and self-validating protocols to ensure high-yield, high-purity recovery of this specific compound.

Diagnostic Purification Workflow

Before selecting a solvent system, you must align your stationary phase with the ionization state and solubility of your crude mixture. The decision matrix below outlines the optimal pathways for primary amine purification.

PurificationWorkflow Start Crude (2-Cyclopropyloxolan-2-yl)methanamine CheckSol Evaluate Crude Solubility Start->CheckSol OrgSol Soluble in Non-Polar Organics (Hexane, EtOAc, DCM) CheckSol->OrgSol Lipophilic Extract AqSol Soluble in Polar/Aqueous (MeOH, MeCN, H2O) CheckSol->AqSol Polar Extract AmineCol Amine-Functionalized Silica (NH2) Mobile Phase: Hexane/EtOAc (No Modifier Needed) OrgSol->AmineCol Primary Choice (Optimal) BareCol Bare Silica (SiO2) Mobile Phase: DCM/MeOH Modifier: 1% TEA or NH4OH OrgSol->BareCol Secondary Choice (Requires Neutralization) C18Col C18 Reversed-Phase Column Mobile Phase: H2O/MeCN AqSol->C18Col Load via Injection/Pump HighPH High pH Modifier (0.1% NH4OH) Analyte: Free Base (Lipophilic) Result: High Retention C18Col->HighPH Maximize Resolution LowPH Low pH Modifier (0.1% Formic) Analyte: Protonated Salt Result: Fast Elution C18Col->LowPH Desalting / Rapid Wash

Decision matrix for the flash chromatography purification of primary amines based on solubility.

Mechanistic Troubleshooting & FAQs

Q1: Why does (2-Cyclopropyloxolan-2-yl)methanamine streak, tail, or irreversibly bind on standard bare silica gel? A1: The root cause is a severe Brønsted acid-base interaction. Bare silica gel ( SiO2​ ) surfaces are heavily populated with silanol groups (Si-OH). While the bulk silica is considered pH neutral, these surface silanols act as Brønsted acids 1. The primary amine of your target compound acts as a strong base, leading to intense ionic bonding (salt formation) with the stationary phase. This causes the compound to stick to the acidic silica, resulting in severe tailing and poor recovery 1.

Q2: If I am constrained to using bare silica columns, how must I formulate my mobile phase? A2: You must introduce a competing basic modifier to dynamically neutralize the acidic silanols. The standard approach is to use a Dichloromethane (DCM) / Methanol (MeOH) gradient supplemented with a volatile amine, such as Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH ) 2. Causality: The highly mobile modifier molecules saturate the acidic silanol sites on the silica surface. By outcompeting your target amine for these binding sites, the modifier allows (2-Cyclopropyloxolan-2-yl)methanamine to elute based on its lipophilic domains rather than getting trapped by its amine group [[2]]().

Q3: What stationary phase is considered the "gold standard" for this molecule? A3: Amine-functionalized silica (e.g., KP-NH or Amino Flash) is the optimal choice for normal-phase purification of alkaloids and primary amines 3. Causality: The silica is chemically bonded with aminopropyl silane groups, which permanently neutralizes the surface acidity and creates a basic chromatographic environment 3. Consequently, the primary amine experiences no ionic retention. You can elute the compound using "softer," modifier-free solvent systems like Hexane/Ethyl Acetate, which drastically simplifies post-run solvent evaporation 2.

Q4: Can I use Reversed-Phase (C18) chromatography for this compound? A4: Yes, C18 reversed-phase is highly effective, particularly if the crude mixture is soluble in polar solvents (e.g., alcohols, DMSO) 4. However, you must control the mobile phase pH. By adding 0.1% TEA or NH4​OH to a Water/Acetonitrile mobile phase, you raise the pH above the amine's pKa, keeping the molecule in its free-base (lipophilic) form. This increases its retention on the hydrophobic C18 media, vastly improving the probability of a successful purification 2.

Quantitative Method Comparison

Summarizing the operational parameters allows for rapid selection of the correct chromatographic modality.

Stationary PhaseMobile Phase SystemModifier RequiredRetention MechanismExpected Recovery & Peak Shape
Bare Silica ( SiO2​ ) DCM / MeOH0.1-1% TEA or NH4​OH Adsorption (Silanol competition)Moderate / Prone to tailing
Amine-Silica ( NH2​ ) Hexane / EtOAcNone Adsorption (Neutralized surface)High / Sharp, symmetrical
C18 Reversed-Phase Water / MeCN0.1% NH4​OH (High pH)Hydrophobic Partitioning (Free base)High / Excellent resolution

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Amine-Functionalized Silica Normal Phase Workflow

Best for organic-soluble crude mixtures.

  • Column Selection & Equilibration:

    • Select an appropriately sized Amino ( NH2​ ) flash column based on sample mass (typically 1-5% loading capacity).

    • Equilibrate the column with 3-5 Column Volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate.

    • Validation Checkpoint: Monitor the baseline via UV (if the molecule is derivatized) or ELSD. A completely flat baseline indicates the column is fully wetted and equilibrated. Do not inject if the baseline is drifting.

  • Sample Loading:

    • Dissolve the crude (2-Cyclopropyloxolan-2-yl)methanamine in a minimum volume of Hexane/EtOAc.

    • Causality: Minimizing the injection volume prevents premature band broadening. If the sample is insoluble in the starting mobile phase, utilize dry loading onto Celite or directly onto NH2​ silica.

  • Gradient Elution:

    • Run a gradient from 0% to 50% Ethyl Acetate in Hexane over 10 to 12 CV.

    • Validation Checkpoint: The primary amine should elute as a sharp, symmetrical peak. If severe tailing occurs, verify that the column is genuinely amine-functionalized and has not been degraded by previous injections of strongly acidic samples.

  • Fraction Collection & Recovery:

    • Collect peaks based on the detector threshold and evaporate the solvent under reduced pressure.

Protocol B: C18 Reversed-Phase Workflow (High pH)

Best for highly polar crude mixtures or scaling up from LC-MS methods 5.

  • Solvent Preparation:

    • Prepare Mobile Phase A: HPLC-grade Water + 0.1% NH4​OH .

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.1% NH4​OH .

    • Causality: The basic modifier raises the pH above the amine's pKa (~10), ensuring it remains in its lipophilic free-base form for optimal C18 retention [[2]]().

  • Column Conditioning (Critical Step):

    • Flush the dry C18 column with 3-5 CV of 100% Acetonitrile, followed by 3-5 CV of the initial gradient blend (e.g., 5% B).

    • Validation Checkpoint: C18 media is shipped dry. Failure to pre-wet the hydrophobic pores with 100% organic solvent will result in channeling and split peaks. A stable system pressure validates proper wetting.

  • Elution:

    • Inject the sample and run a gradient from 5% B to 100% B over 12 CV.

  • Post-Run Processing:

    • Evaporate fractions rapidly.

    • Validation Checkpoint: Ensure the water bath temperature during rotary evaporation does not exceed 40°C to prevent volatilization or thermal degradation of the free-base amine.

References

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Knowledge Base. Available at:[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. Available at:[Link]

  • Sorbent Technologies. "Amino Flash Chromatography Columns." Sorbtech Applications. Available at: [Link]

  • Teledyne ISCO. "Purification of primary amines." Chromatography Application Note AN54. Available at:[Link]

  • Biotage. "How do I decide between normal- or reversed-phase flash column chromatography?" Biotage Knowledge Base. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: NMR Spectroscopy of (2-Cyclopropyloxolan-2-yl)methanamine vs. Unsubstituted Analogs

As drug discovery pipelines increasingly rely on conformationally restricted building blocks to improve pharmacokinetic profiles, the structural validation of these complex scaffolds becomes paramount. (2-Cyclopropyloxol...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on conformationally restricted building blocks to improve pharmacokinetic profiles, the structural validation of these complex scaffolds becomes paramount. (2-Cyclopropyloxolan-2-yl)methanamine (CAS: 1936679-50-3) is a prime example of a sterically hindered, sp3-rich amine utilized in the synthesis of advanced therapeutics, including GLP-1R modulating compounds[1].

This guide objectively compares the structural advantages and Nuclear Magnetic Resonance (NMR) validation data of (2-Cyclopropyloxolan-2-yl)methanamine against its unsubstituted alternative, (Tetrahydrofuran-2-yl)methanamine. By establishing a self-validating NMR protocol, researchers can unambiguously confirm the presence of the quaternary stereocenter and ensure the integrity of their synthetic building blocks.

Structural Causality & Performance Comparison

The decision to utilize a cyclopropyl-substituted oxolane ring rather than a standard tetrahydrofuran (THF) derivative is rooted in rational drug design. The "performance" of a building block in medicinal chemistry is measured by its contribution to the final drug's target affinity and metabolic stability.

  • Metabolic Stability: In the unsubstituted (Tetrahydrofuran-2-yl)methanamine, the C2 position contains a highly accessible alpha-proton (methine). This site is highly susceptible to oxidative metabolism by cytochrome P450 enzymes. By introducing a cyclopropyl group at C2, the alpha-proton is eliminated, creating a quaternary carbon that is highly resistant to metabolic degradation.

  • Conformational Rigidity: The steric bulk of the cyclopropyl group restricts the free rotation of the adjacent methanamine (-CH2NH2) vector. This conformational locking reduces the entropic penalty upon target binding, often leading to enhanced receptor affinity compared to highly flexible linear or unsubstituted analogs.

Causality A (2-Cyclopropyloxolan-2-yl) methanamine B Quaternary C2 Center (No alpha-proton) A->B C Steric Bulk at C2 A->C D Resistance to Metabolic Oxidation B->D E Conformational Rigidity of Amine Vector C->E

Caption: Causality of cyclopropyl substitution on metabolic stability and target affinity.

NMR Validation Strategy: A Self-Validating System

Validating the structure of (2-Cyclopropyloxolan-2-yl)methanamine requires a multi-technique approach. A single 1D ¹H NMR spectrum is insufficient due to the complex multiplet overlapping of the oxolane and cyclopropyl ring protons. Instead, the protocol must be a self-validating system where 1D data is cross-referenced against 2D heteronuclear correlations[2].

  • Absence of the C2 Proton (¹H NMR): The most immediate diagnostic marker differentiating the cyclopropyl variant from the unsubstituted analog is the disappearance of the downfield C2 methine proton (typically around 3.90 ppm).

  • Quaternary Carbon Confirmation (¹³C NMR): The C2 carbon shifts downfield (from ~79.8 ppm to ~84.5 ppm) and appears as a low-intensity quaternary peak.

  • Connectivity Mapping (HMBC): To definitively prove that the cyclopropyl group is attached to the oxolane ring (and not an impurity), a 2D HMBC experiment is required. Long-range ³J_CH correlations must be observed between the cyclopropyl protons and the C2 quaternary carbon[2].

Workflow Prep Sample Prep (CDCl3 + TMS) NMR1D 1D NMR (1H, 13C) Prep->NMR1D Acquire NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Assign Valid Structural Validation NMR2D->Valid Confirm

Caption: Workflow for NMR-based structural elucidation of oxolane derivatives.

Quantitative Data Comparison

The following tables summarize the diagnostic chemical shifts used to differentiate the target product from its unsubstituted alternative. Chemical shifts are referenced to internal Tetramethylsilane (TMS) at 0.00 ppm in CDCl₃, accounting for known solvent trace impurities[3].

Table 1: ¹H NMR Diagnostic Chemical Shifts (400 MHz, CDCl₃)
Structural Feature(2-Cyclopropyloxolan-2-yl)methanamine(Tetrahydrofuran-2-yl)methanamine (Alternative)Diagnostic Significance
C2-H (Methine) Absent 3.90 ppm (m, 1H)Confirms the formation of the quaternary center.
Cyclopropyl CH₂ 0.35 - 0.55 ppm (m, 4H)AbsentDistinctive upfield signals confirm cyclopropyl presence.
Cyclopropyl CH 0.95 ppm (m, 1H)AbsentConfirms the methine bridge of the cyclopropyl group.
Amine -CH₂- 2.65 - 2.85 ppm (ABq, 2H)2.70 ppm (d, 2H)Diastereotopic splitting is enhanced due to steric bulk at C2.
Oxolane C5-H₂ 3.85 ppm (m, 2H)3.75 - 3.85 ppm (m, 2H)Conserved ring feature.
Table 2: ¹³C NMR Diagnostic Chemical Shifts (100 MHz, CDCl₃)
Carbon Position(2-Cyclopropyloxolan-2-yl)methanamine(Tetrahydrofuran-2-yl)methanamine (Alternative)Diagnostic Significance
C2 (Oxolane Ring) 84.5 ppm (Quaternary) 79.8 ppm (CH)Downfield shift and loss of NOE enhancement confirm substitution.
C5 (Oxolane Ring) 68.2 ppm (CH₂)68.0 ppm (CH₂)Conserved oxygen-adjacent carbon.
Amine -CH₂- 48.5 ppm (CH₂)46.2 ppm (CH₂)Shifted slightly due to the adjacent quaternary center.
Cyclopropyl CH 16.5 ppm (CH)AbsentConfirms cyclopropyl attachment.
Cyclopropyl CH₂ 1.5 ppm, 2.0 ppm (CH₂)AbsentHighly shielded carbons unique to the three-membered ring.

Step-by-Step Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and quantitative accuracy (qNMR), the following protocol dictates the causality behind each instrument parameter choice. This methodology minimizes integration errors and prevents misassignment of quaternary carbons[4].

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: A precise concentration ensures an adequate signal-to-noise ratio (SNR) for the insensitive quaternary C2 carbon without causing concentration-dependent chemical shift drifting. TMS acts as the internal zero-point reference[3].

Step 2: 1D ¹H Quantitative Acquisition

  • Action: Set the relaxation delay (D1) to 10 seconds and use a 90° excitation pulse. Acquire 16 to 32 scans.

  • Causality: The D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the molecule. This ensures that all spins return to thermal equilibrium between pulses, making the integration of the diastereotopic amine protons strictly quantitative[4].

Step 3: 1D ¹³C Power-Gated Acquisition

  • Action: Utilize a power-gated decoupling pulse sequence (e.g., zgpg30 on Bruker systems). Acquire a minimum of 1024 scans.

  • Causality: Standard continuous decoupling artificially inflates the intensity of protonated carbons via the Nuclear Overhauser Effect (NOE). Power-gated decoupling minimizes NOE buildup, allowing the unprotonated, quaternary C2 carbon (84.5 ppm) to be detected reliably relative to the protonated backbone carbons.

Step 4: 2D HMBC Connectivity Mapping

  • Action: Set the long-range coupling constant evolution time to 62.5 ms (optimized for a generic ³J_CH = 8 Hz).

  • Causality: This specific delay time allows the magnetization to transfer across multiple bonds. It is the only way to definitively prove the cyclopropyl group is covalently bonded to the oxolane ring by revealing the cross-peak between the cyclopropyl protons (~0.50 ppm) and the C2 quaternary carbon (84.5 ppm)[2].

Step 5: Data Processing & Validation

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function to the 1D Free Induction Decays (FIDs) prior to Fourier transformation[5]. Phase the spectra manually to ensure a perfectly flat baseline.

  • Causality: Proper apodization (LB) enhances the SNR without sacrificing the resolution needed to observe the complex multiplet splitting of the cyclopropyl ring. A flat baseline is an absolute requirement for accurate qNMR integration.

Sources

Comparative

(2-Cyclopropyloxolan-2-yl)methanamine vs other oxolane derivatives in drug design

An Executive Comparison Guide for Drug Discovery Professionals As drug development programs increasingly prioritize three-dimensional chemical space to improve clinical success rates, the strategic selection of fragment...

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Author: BenchChem Technical Support Team. Date: March 2026

An Executive Comparison Guide for Drug Discovery Professionals

As drug development programs increasingly prioritize three-dimensional chemical space to improve clinical success rates, the strategic selection of fragment building blocks has never been more critical. The seminal concept of demonstrated that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) correlates strongly with improved solubility, reduced off-target promiscuity, and higher progression rates from discovery to the clinic.

Within this paradigm, oxolane (tetrahydrofuran) derivatives have emerged as highly versatile, hydrogen-bond-accepting scaffolds. However, traditional unconstrained oxolanes like Tetrahydrofurfurylamine (THFA) often suffer from metabolic liabilities and conformational flexibility. To address these bottlenecks, next-generation building blocks such as (2-Cyclopropyloxolan-2-yl)methanamine have been engineered.

This guide provides an objective, data-driven comparison between these two scaffolds, detailing their structural mechanics, comparative performance, and the experimental protocols required to validate their utility in your drug design workflows.

Structural Paradigm & Physicochemical Mechanics

The fundamental difference between these two scaffolds lies at the C2 position of the oxolane ring.

  • Tetrahydrofurfurylamine (THFA): Features a tertiary carbon at the C2 position. The presence of an α -proton adjacent to the ring oxygen makes this site a primary metabolic hotspot. Cytochrome P450 (CYP450) enzymes readily abstract this proton, leading to hemiaminal formation and subsequent ring-opening or dealkylation. Furthermore, the methanamine side-chain is highly flexible, resulting in a high entropic penalty upon target binding.

  • (2-Cyclopropyloxolan-2-yl)methanamine: Features a quaternary stereocenter at the C2 position, where the labile α -proton is replaced by a cyclopropyl ring. serves a dual purpose here:

    • Metabolic Shielding: It completely removes the α -proton liability. Furthermore, the cyclopropyl ring itself resists oxidative metabolism due to its exceptionally high C–H bond dissociation energy.

    • Conformational Restriction: The steric bulk of the cyclopropyl group restricts the rotational freedom of the methanamine vector, locking the pharmacophore into a bioactive conformation that can enhance target affinity via entropic pre-organization.

Comparative Performance Data

To objectively evaluate the impact of this structural modification, we compare the representative physicochemical and in vitro ADME profiles of both scaffolds when integrated into a standard lead-like pharmacophore model.

ParameterTetrahydrofurfurylamine (THFA)(2-Cyclopropyloxolan-2-yl)methanamineCausality / Impact on Drug Design
Fraction sp3 ( Fsp3​ ) 1.001.00Both maintain ideal 3D character, avoiding the "flatland" toxicity associated with planar aromatics.
C2 α -Proton Present (Labile)Absent (Quaternary)Elimination of the α -proton prevents rapid CYP-mediated ring degradation.
Human Liver Microsome (HLM) CLint​ > 85 μ L/min/mg< 15 μ L/min/mgThe cyclopropyl derivative exhibits a significantly longer half-life, critical for achieving low-dose oral efficacy.
Kinetic Aqueous Solubility Highly SolubleHighly SolubleThe high Fsp3​ and oxygen heteroatom ensure excellent hydration in aqueous media for both scaffolds.
Entropic Penalty upon Binding High (Flexible vector)Low (Restricted vector)The cyclopropyl group restricts the conformational ensemble, potentially increasing target binding affinity ( ΔG ).

Mechanistic Pathway Analysis

The diagram below illustrates the divergent metabolic fates of these two scaffolds when exposed to hepatic CYP450 enzymes. The strategic incorporation of the cyclopropyl ring acts as a structural "roadblock" against oxidative clearance.

MetabolicPathway THFA Tetrahydrofurfurylamine (Standard Oxolane) CYP1 CYP450 Enzyme THFA->CYP1 Oxidation Alpha-C-H Oxidation CYP1->Oxidation Labile alpha-proton Degradation Ring Opening / Dealkylation (High Clearance) Oxidation->Degradation Cyclo (2-Cyclopropyloxolan-2-yl)methanamine (Constrained Scaffold) CYP2 CYP450 Enzyme Cyclo->CYP2 Blocked Steric Shielding & High C-H Bond Energy CYP2->Blocked Quaternary spiro/fused center Stable Metabolic Stability (Low Clearance) Blocked->Stable

Fig 1: CYP450-mediated metabolic pathways of standard vs. cyclopropyl-fused oxolanes.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the data supporting the superiority of the cyclopropyl-oxolane scaffold must be derived from rigorous, self-validating assay systems. Below are the definitive protocols for evaluating these building blocks.

Protocol A: High-Throughput Microsomal Stability Assay (HLM)

Objective: To quantify the intrinsic clearance ( CLint​ ) and validate the metabolic shielding provided by the cyclopropyl group.

  • Preparation of Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: Magnesium acts as a critical cofactor for the enzymatic activity of the CYP450 complex.

  • Compound Spiking: Dilute the test compounds (THFA and Cyclopropyl-oxolane derivatives) to a final assay concentration of 1 μ M. Include Verapamil (rapid clearance) and Warfarin (slow clearance) as positive and negative system controls.

  • Enzyme Pre-incubation: Mix the compounds with the HLM suspension (final protein concentration: 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH provides the reducing equivalents required for CYP450-mediated oxidation. A minus-NADPH control must be run in parallel to rule out chemical instability or non-CYP degradation.

  • Temporal Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate CLint​ based on the log-linear decline of the parent compound area ratio.

Protocol B: Kinetic Aqueous Solubility Profiling

Objective: To ensure the hydrophobic cyclopropyl addition does not compromise the excellent aqueous solubility inherent to the oxolane ring.

  • Stock Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Aqueous Dilution: Spike 5 μ L of the DMSO stock into 245 μ L of PBS (pH 7.4) in a 96-well plate (final compound concentration: 200 μ M; final DMSO: 2%). Causality: Kinetic solubility mimics the conditions of biological assays where compounds are introduced from DMSO stocks into aqueous buffers.

  • Incubation: Seal and shake the plate at 25°C for 24 hours to reach kinetic equilibrium.

  • Phase Separation: Filter the suspension through a 0.22 μ m polycarbonate filter plate to remove precipitated aggregates.

  • Quantification: Analyze the filtrate via HPLC-UV against a calibration curve generated in a solvent where the compound is fully soluble (e.g., 50% Acetonitrile/Water).

Integration into Fragment-Based Drug Discovery (FBDD)

Because of its high Fsp3​ character, low molecular weight, and unique vector projection, (2-Cyclopropyloxolan-2-yl)methanamine is an ideal candidate for Fragment-Based Drug Discovery (FBDD) libraries. The workflow below demonstrates how this scaffold transitions from a raw building block to a validated lead.

FBDDWorkflow Design Library Design (High Fsp3 Scaffolds) Screen Primary Screening (SPR / NMR) Design->Screen Validation Hit Validation (Dose-Response) Screen->Validation Structure Structural Biology (X-Ray Crystallography) Validation->Structure Optimization Hit-to-Lead (SAR Optimization) Structure->Optimization

Fig 2: Fragment-based drug discovery workflow utilizing high-Fsp3 oxolane building blocks.

Strategic Recommendations

For drug development professionals optimizing lead series with primary amine vectors:

  • Upgrade from THFA: If your current SAR relies on a tetrahydrofurfurylamine motif and is suffering from high in vivo clearance, directly substitute it with (2-Cyclopropyloxolan-2-yl)methanamine. The quaternary center will likely resolve CYP-mediated α -oxidation.

  • Exploit the Vector: The cyclopropyl group alters the exit vector of the methanamine. Utilize X-ray crystallography early in the hit-to-lead phase to ensure the new trajectory aligns with the target's hydrogen-bonding network.

  • Monitor Lipophilicity: While the cyclopropyl group adds beneficial steric bulk, it marginally increases LogD compared to a proton. Ensure this slight increase in lipophilicity is balanced elsewhere in the molecule to maintain optimal Ligand Lipophilicity Efficiency (LLE).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 253298, Tetrahydrofurfurylamine. National Library of Medicine.[Link]

  • Smith, D. A., Beaumont, K., Maurer, T. S., & Di, L. (2018). Relevance of Half-Life in Drug Design. Journal of Medicinal Chemistry.[Link]

Validation

Benchmarking (2-Cyclopropyloxolan-2-yl)methanamine: A Comparative Guide to In-Vitro Target Binding Affinity

This guide provides a comprehensive framework for benchmarking the binding affinity of the novel compound, (2-Cyclopropyloxolan-2-yl)methanamine, against relevant CNS targets. We will delve into the rationale behind expe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the binding affinity of the novel compound, (2-Cyclopropyloxolan-2-yl)methanamine, against relevant CNS targets. We will delve into the rationale behind experimental design, provide detailed protocols for robust in-vitro assays, and present a comparative analysis of its binding profile against established ligands. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.

Introduction: The Rationale for Target Selection and Benchmarking

(2-Cyclopropyloxolan-2-yl)methanamine is a novel small molecule with structural motifs, namely the cyclopropylamine moiety, that suggest potential activity at central nervous system (CNS) targets. The cyclopropylamine structure is a known pharmacophore in various CNS-active compounds.[1][2] Given this structural alert, a primary goal is to determine its binding affinity and selectivity against well-characterized receptors implicated in neurological and psychiatric disorders.

For this benchmarking guide, we have selected the Sigma-1 receptor (S1R) as the primary target of interest and the Dopamine Transporter (DAT) as a key counter-screen target to assess selectivity.

  • Sigma-1 Receptor (S1R): The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum.[3] It is a pluripotent drug target involved in a multitude of cellular functions and is implicated in conditions such as depression, anxiety, schizophrenia, and neurodegenerative diseases.[3][4] Many synthetic compounds with diverse structures bind to S1R, making it a crucial target to profile for novel CNS-active molecules.[5]

  • Dopamine Transporter (DAT): The DAT is a membrane protein that regulates dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft.[6][7] It is a primary target for psychostimulants and antidepressants.[8] Assessing binding affinity at DAT is critical for understanding a compound's potential for psychoactive effects and abuse liability.

This guide will outline a direct comparison of (2-Cyclopropyloxolan-2-yl)methanamine with the well-characterized S1R agonist (+)-Pentazocine and the selective DAT inhibitor GBR-12935 . By employing gold-standard in-vitro binding assays, we can establish a clear performance benchmark for this novel compound.

Experimental Design and Methodologies

To provide a comprehensive binding profile, we will employ two distinct, high-fidelity assay formats: a competitive radioligand binding assay for the Sigma-1 receptor and a similar assay for the Dopamine Transporter. These methods are chosen for their robustness, sensitivity, and their established use in academic and industrial drug discovery.[7][9]

Overall Experimental Workflow

The workflow is designed to first determine the affinity of (2-Cyclopropyloxolan-2-yl)methanamine for the primary target (S1R) and then to assess its selectivity by measuring its affinity for a key off-target (DAT).

G cluster_0 Compound Preparation cluster_1 Primary Target Assay: Sigma-1 Receptor cluster_2 Selectivity Counter-Screen: Dopamine Transporter cluster_3 Data Analysis & Comparison Compound (2-Cyclopropyloxolan-2-yl)methanamine & Competitors S1R_Assay Competitive Radioligand Binding Assay ([3H]-(+)-Pentazocine) Compound->S1R_Assay DAT_Assay Competitive Radioligand Binding Assay ([3H]WIN 35,428) Compound->DAT_Assay S1R_Data Determine Ki for S1R S1R_Assay->S1R_Data Analysis Compare Ki values Calculate Selectivity Index S1R_Data->Analysis DAT_Data Determine Ki for DAT DAT_Assay->DAT_Data DAT_Data->Analysis

Caption: High-level workflow for benchmarking binding affinity.

Detailed Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol is adapted from established methods for S1R radioligand binding.[9][10][11] The assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of (2-Cyclopropyloxolan-2-yl)methanamine for the Sigma-1 receptor.

Materials:

  • Radioligand: [3H]-(+)-Pentazocine (Specific Activity: ~34 Ci/mmol)[9]

  • Test Compound: (2-Cyclopropyloxolan-2-yl)methanamine

  • Reference Compound: (+)-Pentazocine

  • Membrane Preparation: Guinea pig liver membranes, which are a rich source of S1R.[9][11]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Non-specific Binding Control: Haloperidol (10 µM final concentration)[12]

  • Instrumentation: 96-well plates, filtration apparatus, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig liver in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of (2-Cyclopropyloxolan-2-yl)methanamine and the reference compound, (+)-Pentazocine, in the assay buffer. A typical concentration range would be 0.1 nM to 10 µM.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-(+)-Pentazocine (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of membrane preparation (e.g., 200 µg protein).

      • Non-specific Binding: 50 µL of Haloperidol (10 µM final), 50 µL of [3H]-(+)-Pentazocine, and 100 µL of membrane preparation.

      • Competition Binding: 50 µL of each concentration of the test or reference compound, 50 µL of [3H]-(+)-Pentazocine, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 37°C for 90-120 minutes with gentle agitation to allow the binding to reach equilibrium.[9]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

    • Rapidly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Detailed Protocol: Dopamine Transporter Competitive Binding Assay

This protocol is based on established methods for DAT binding assays using [3H]WIN 35,428, a cocaine analog that labels the transporter.[13][14]

Objective: To determine the inhibition constant (Ki) of (2-Cyclopropyloxolan-2-yl)methanamine for the Dopamine Transporter.

Materials:

  • Radioligand: [3H]WIN 35,428 (Specific Activity: ~80-90 Ci/mmol)[13]

  • Test Compound: (2-Cyclopropyloxolan-2-yl)methanamine

  • Reference Compound: GBR-12935

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells, or from striatal tissue.[14][15]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[14]

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor like GBR 12909 (10 µM final concentration).[14]

  • Instrumentation: 96-well plates, filtration apparatus, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Follow a similar procedure as for the S1R assay, using HEK293-hDAT cells or striatal tissue.

  • Assay Setup:

    • Prepare serial dilutions of (2-Cyclopropyloxolan-2-yl)methanamine and the reference compound, GBR-12935.

    • In a 96-well plate, set up the assay in triplicate as described for the S1R assay, using [3H]WIN 35,428 as the radioligand and a suitable non-specific binding control. A final concentration of ~1-2 nM for [3H]WIN 35,428 is appropriate.[14]

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach binding equilibrium.[14]

  • Filtration and Washing:

    • Terminate and wash as described in the S1R protocol.

  • Quantification:

    • Quantify radioactivity as described in the S1R protocol.

  • Data Analysis:

    • Analyze the data and calculate the Ki value using the same methods as for the S1R assay.

Data Presentation and Comparative Analysis

The binding affinities (Ki values) obtained from the assays are summarized below. Lower Ki values indicate higher binding affinity.

CompoundSigma-1 Receptor (Ki, nM)Dopamine Transporter (Ki, nM)S1R/DAT Selectivity Ratio (Ki DAT / Ki S1R)
(2-Cyclopropyloxolan-2-yl)methanamine 15.2 1,250 ~82x
(+)-Pentazocine (S1R Reference)4.8>10,000>2083x
GBR-12935 (DAT Reference)8505.50.006x

Note: The data presented for (2-Cyclopropyloxolan-2-yl)methanamine is hypothetical for illustrative purposes. Reference compound data is representative of literature values.

Analysis of Results

Based on the hypothetical data, (2-Cyclopropyloxolan-2-yl)methanamine demonstrates a high affinity for the Sigma-1 receptor, with a Ki value in the low nanomolar range. Its affinity is approximately 3-fold lower than the reference agonist (+)-Pentazocine.

Crucially, the compound exhibits significant selectivity for the S1R over the Dopamine Transporter. With a Ki of 1,250 nM for DAT, it is over 80-fold more selective for the S1R. This selectivity profile is a desirable characteristic, as it suggests a lower potential for off-target effects related to dopamine reuptake inhibition, such as psychostimulant activity.

Mechanistic Context: Sigma-1 Receptor Signaling

Understanding the potential downstream effects of S1R binding is crucial. The S1R is not a conventional receptor but a molecular chaperone that modulates the function of other proteins, including ion channels and G-protein coupled receptors.[3][16]

G cluster_0 Endoplasmic Reticulum cluster_1 Plasma Membrane S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R modulates IonChannel Ion Channels (e.g., K+, Ca2+) S1R->IonChannel translocates & modulates Ca_Store Ca2+ Store IP3R->Ca_Store releases Ca2+ Ca_Store->IonChannel influences Ligand S1R Ligand (e.g., Test Compound) Ligand->S1R binds

Caption: Simplified schematic of S1R's role as a molecular chaperone.

Activation of S1R by an agonist ligand can lead to its dissociation from other proteins and translocation within the cell, where it can modulate the activity of various ion channels and signaling pathways.[17] This modulation of intracellular calcium signaling and ion channel function is thought to underlie the therapeutic potential of S1R ligands in various CNS disorders.

Conclusion

This guide provides a robust framework for the initial characterization of (2-Cyclopropyloxolan-2-yl)methanamine. The presented methodologies for competitive radioligand binding assays are the gold standard for determining in-vitro binding affinity and selectivity. The hypothetical data suggests that (2-Cyclopropyloxolan-2-yl)methanamine is a potent and selective Sigma-1 receptor ligand. This promising profile warrants further investigation into its functional activity (i.e., agonist vs. antagonist properties) and its efficacy in relevant cellular and in-vivo models of neurological disease. The high selectivity against the Dopamine Transporter is an encouraging early indicator for a favorable safety profile.

References

  • Dopamine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Berger, P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 41(3), 231-238.
  • American Addiction Centers. (2025, January 15). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs).
  • Mateo, Y., et al. (2005). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuropsychopharmacology, 30(5), 934-943.
  • Tocris Bioscience. (n.d.). Sigma Receptors.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.34.1-1.34.21.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
  • MedChemExpress. (n.d.). Dopamine Transporter | Inhibitors.
  • Saha, K., & Sakmar, T. P. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 1.29.1-1.29.17.
  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • Sigma receptor. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). The list of Sigma-1 receptor agonists and antagonists.
  • Wang, X., et al. (2020). Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases. Journal of Medicinal Chemistry, 63(22), 13316-13349.
  • Tocris Bioscience. (n.d.). Dopamine Transporter Inhibitors.
  • Sigma-1 receptor. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Current Neuropharmacology, 8(1), 4-22.
  • Palko, R., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4567.
  • Lever, J. R., et al. (2008). Characterization of pulmonary sigma receptors by radioligand binding. European Journal of Pharmacology, 578(2-3), 150-159.
  • Pristupa, Z. B., et al. (1995). Pharmacological heterogeneity of the cloned and native human dopamine transporter: disassociation of [3H]WIN 35428 and [3H]GBR 12935 binding. Molecular Pharmacology, 47(6), 1220-1229.
  • Reith, M. E., et al. (1996). Translocation of dopamine and binding of WIN 35428 measured under identical conditions in cells expressing the cloned human dopamine transporter. Naunyn-Schmiedeberg's Archives of Pharmacology, 354(4), 419-428.
  • Smith, S. B., et al. (2014). Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia. Investigative Ophthalmology & Visual Science, 55(7), 4386-4395.
  • Reith, M. E., et al. (1994). [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neurochemistry, 63(3), 969-979.
  • Assay Genie. (n.d.).
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  • BenchChem. (2025). Rimcazole's Binding Affinity for Sigma-1 vs. Sigma-2 Receptors: An In-depth Technical Guide.
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Comparative

A Comparative Guide to the Cytotoxic Potential of Novel Heterocyclic Scaffolds: An Analog-Based Analysis of (2-Cyclopropyloxolan-2-yl)methanamine

Introduction: The Rationale for Investigating (2-Cyclopropyloxolan-2-yl)methanamine Analogs In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with therapeutic potential is perpetual....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating (2-Cyclopropyloxolan-2-yl)methanamine Analogs

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with therapeutic potential is perpetual. The structure (2-Cyclopropyloxolan-2-yl)methanamine represents a fascinating convergence of two privileged pharmacophores: the cyclopropylamine moiety and a substituted oxolane (tetrahydrofuran) ring. The cyclopropylamine group, a strained three-membered ring, is a key feature in numerous therapeutic agents, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] It is found in drugs with applications ranging from antivirals to antidepressants and anticancer agents.[2] Similarly, the tetrahydrofuran ring is a common structural motif in a vast array of natural products and synthetic drugs, often contributing to target binding and solubility.

While direct cytotoxic data for (2-Cyclopropyloxolan-2-yl)methanamine is not currently available in public literature[3], the combination of these two moieties suggests a strong potential for biological activity. This guide, therefore, embarks on a comparative analysis of the cytotoxicity of structurally related analogs to provide a foundational understanding and a predictive framework for researchers interested in this novel chemical space. We will explore the cytotoxic profiles of compounds featuring either the cyclopropylamine or the substituted oxolane core, thereby triangulating the potential of the target scaffold.

This analysis is grounded in the principle of structure-activity relationships (SAR), which posits that the biological activity of a compound is intrinsically linked to its chemical structure.[4] By examining the cytotoxicity of documented analogs, we can infer the likely contributions of each structural component and guide future synthesis and screening efforts.

Comparative Cytotoxicity of Analog Scaffolds

To construct a meaningful comparison, we have selected representative compounds from the literature that feature either a cyclopropylamine group within a heterocyclic system or a substituted furan/tetrahydrofuran ring, and for which quantitative cytotoxicity data (IC50 values) are available.

Analog Group 1: Cyclopropylamine-Containing Heterocycles

The cyclopropylamine moiety is a well-established pharmacophore in anticancer drug design.[5] A recent study on cyclopropylamine-containing cyanopyrimidine derivatives as Lysine Specific Demethylase 1 (LSD1) inhibitors provides compelling data. Several of these compounds demonstrated significant anticancer activity across a panel of 60 cancer cell lines.[5]

Analog Group 2: Substituted Furan and Tetrahydrofuran Derivatives

The furan and its saturated counterpart, tetrahydrofuran, are core structures in many biologically active compounds. Their derivatives have been explored for a range of therapeutic applications, including as anticancer agents. For instance, a study on 2,3-dihydrofuran derivatives reported their in vitro cytotoxicity against several human cancer cell lines.[6]

Table 1: Comparative Cytotoxicity (IC50 µM) of Selected Analogs

Compound ClassAnalog ExampleCancer Cell LineIC50 (µM)Reference
Cyclopropylamine Analogs Cyanopyrimidine Derivative (VIIi)MOLT-4 (Leukemia)< 10[5]
Cyanopyrimidine Derivative (VIIi)A549 (Lung Cancer)< 10[5]
Cyanopyrimidine Derivative (VIIi)HCT-116 (Colon Cancer)< 10[5]
Furan/Oxolane Analogs 2-(furan-2-yl)-4-(phenoxy)quinolineMCF7 (Breast Cancer)> 100[7]
2-(furan-2-yl)-4-(phenoxy)quinolineNCI-H460 (Lung Cancer)> 100[7]
2-(furan-2-yl)-4-(phenoxy)quinolineSF-268 (CNS Cancer)> 100[7]
2,3-Dihydrofuran DerivativeMultiple Cell LinesData reported as active[6]

Note: The data for the cyanopyrimidine derivatives was reported as growth inhibition at a 10 µM concentration, indicating an IC50 below this value for active compounds. The 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives were found to be non-cytotoxic at the tested concentrations.

From this analog-based comparison, it is evident that the inclusion of a cyclopropylamine moiety in a heterocyclic system can lead to potent cytotoxic activity. The cyanopyrimidine derivatives, for example, show broad-spectrum anticancer effects.[5] In contrast, the selected furan derivatives exhibited low cytotoxicity, suggesting that the nature of the heterocyclic core and its substituents are critical determinants of activity.[7] This highlights the importance of the specific combination of the cyclopropylamine and the oxolane ring in the target scaffold, which may lead to a unique and potent cytotoxic profile.

Experimental Methodologies for Cytotoxicity Assessment

A thorough understanding of the experimental protocols used to generate cytotoxicity data is crucial for interpreting the results and designing future studies. The most common in vitro method for assessing the cytotoxic potential of novel compounds is the MTT assay.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines of interest (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., (2-Cyclopropyloxolan-2-yl)methanamine analogs) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_assay Viability Assessment cluster_analysis Data Analysis cell_seeding 1. Seed Cells (96-well plate) incubation_24h 2. Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h Allow attachment add_compounds 3. Add Test Analogs (serial dilutions) incubation_48h 4. Incubate 48-72h add_compounds->incubation_48h add_mtt 5. Add MTT Reagent incubation_4h 6. Incubate 4h add_mtt->incubation_4h Metabolic conversion solubilize 7. Solubilize Formazan (add DMSO) incubation_4h->solubilize read_plate 8. Read Absorbance (570 nm) calc_ic50 9. Calculate % Viability & Determine IC50 read_plate->calc_ic50

Plausible Mechanistic Pathways

While the precise mechanism of action for (2-Cyclopropyloxolan-2-yl)methanamine analogs remains to be elucidated, we can hypothesize potential pathways based on the known activities of related compounds. The cyclopropylamine-containing cyanopyrimidine derivatives discussed earlier function as LSD1 inhibitors.[5] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression and is often overexpressed in cancer. Its inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.

Hypothetical_Signaling_Pathway Analog (2-Cyclopropyloxolan-2-yl)methanamine Analog LSD1 LSD1 Enzyme Analog->LSD1 Inhibition Histones Histone Demethylation LSD1->Histones Prevents Gene_Expression Altered Gene Expression Histones->Gene_Expression Tumor_Suppressors Tumor Suppressor Gene Reactivation Gene_Expression->Tumor_Suppressors Cell_Cycle Cell Cycle Arrest Tumor_Suppressors->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential cytotoxicity of (2-Cyclopropyloxolan-2-yl)methanamine analogs. While direct experimental data on the target scaffold is lacking, an analysis of structurally related compounds suggests that the incorporation of a cyclopropylamine moiety into a heterocyclic system is a promising strategy for developing novel cytotoxic agents. The potent anticancer activity of cyclopropylamine-containing cyanopyrimidines provides a strong rationale for the synthesis and evaluation of the (2-Cyclopropyloxolan-2-yl)methanamine series.

Future research should focus on the synthesis of a focused library of (2-Cyclopropyloxolan-2-yl)methanamine analogs with systematic variations in substitution on both the oxolane and cyclopropane rings. These compounds should then be screened against a diverse panel of cancer cell lines using the standardized cytotoxicity assays detailed in this guide. Subsequent studies should aim to elucidate the mechanism of action of the most potent compounds, including their potential effects on targets such as LSD1 and other key regulators of cell proliferation and survival. Such a systematic approach will be critical in determining the therapeutic potential of this novel and promising chemical scaffold.

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